molecular formula C11H13NO4S B067425 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid CAS No. 174740-80-8

1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid

Cat. No.: B067425
CAS No.: 174740-80-8
M. Wt: 255.29 g/mol
InChI Key: PCZMDMOEFYSSGY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid is a high-purity chemical building block of significant interest in synthetic organic and medicinal chemistry research. This compound features a sulfonamide-protected azetidine ring, a four-membered nitrogen heterocycle whose strained conformation and unique physicochemical properties are increasingly exploited in drug discovery to modulate the characteristics of lead compounds. The N-tosyl (p-toluenesulfonyl) group acts as a robust protecting group for the azetidine nitrogen, enhancing the molecule's stability and directing subsequent regioselective reactions. The carboxylic acid moiety provides a versatile handle for further functionalization, most commonly via amide bond formation or esterification, enabling researchers to construct more complex molecular architectures.

Properties

IUPAC Name

(2R)-1-(4-methylphenyl)sulfonylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)17(15,16)12-7-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZMDMOEFYSSGY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid, a derivative of the non-proteinogenic amino acid, azetidine-2-carboxylic acid (AZE). AZE is a known proline analogue that can be incorporated into proteins, leading to conformational instability and disruption of function. The addition of a p-toluenesulfonyl (tosyl) group to the azetidine nitrogen introduces significant steric and electronic changes, which are expected to modulate its biological activity and pharmacokinetic profile. This document outlines a proposed synthetic pathway, predicts detailed spectroscopic data (NMR, IR, and MS), and discusses the potential biological implications of this modification. This guide is intended to serve as a foundational resource for researchers interested in the chemical biology and therapeutic potential of substituted azetidine scaffolds.

Introduction: The Azetidine Scaffold and the Influence of N-Sulfonylation

Azetidine-2-carboxylic acid (AZE) is a four-membered heterocyclic non-proteinogenic amino acid.[1] Its structural similarity to proline allows it to be mistakenly incorporated into peptides and proteins, which can lead to altered protein folding and function.[2] This inherent biological activity has made AZE and its derivatives subjects of interest in medicinal chemistry. The modification of the azetidine nitrogen provides a strategic handle to alter the molecule's properties.

The introduction of a p-toluenesulfonyl (tosyl) group is a common strategy in medicinal chemistry to protect amines or to modulate the biological activity of a parent molecule. The tosyl group is known for its steric bulk and electron-withdrawing nature, which can influence receptor binding, membrane permeability, and metabolic stability. This guide focuses on the specific derivative, this compound, providing a detailed examination of its molecular characteristics.

Proposed Synthesis and Mechanistic Rationale

Currently, there is no direct literature detailing the synthesis of this compound. However, a plausible and efficient multi-step synthesis can be proposed based on established organic chemistry principles. The key challenge lies in the selective N-sulfonylation of the azetidine ring without interfering with the carboxylic acid moiety. To achieve this, a protection-deprotection strategy for the carboxylic acid is necessary.

Synthetic Workflow

The proposed synthetic route involves three main steps:

  • Protection of the Carboxylic Acid: Esterification of azetidine-2-carboxylic acid to prevent its reaction during the subsequent sulfonylation step.

  • N-Sulfonylation: Reaction of the azetidine nitrogen with p-toluenesulfonyl chloride.

  • Deprotection of the Carboxylic Acid: Hydrolysis of the ester to yield the final product.

Synthesis_Workflow AZE Azetidine-2-carboxylic acid Ester Methyl 2-azetidinecarboxylate AZE->Ester Esterification (SOCl2, MeOH) TosylEster Methyl 1-[(4-methylphenyl)sulfonyl]-2-azetidinecarboxylate Ester->TosylEster N-Sulfonylation (TsCl, Base) FinalProduct This compound TosylEster->FinalProduct Hydrolysis (LiOH, H2O/THF) Biological_Implications cluster_AZE Azetidine-2-carboxylic Acid (AZE) cluster_Tosyl Tosyl Group Modification cluster_Target This compound AZE_node Proline Analogue Protein_Incorp Protein Misincorporation AZE_node->Protein_Incorp Target_Molecule Target Molecule AZE_node->Target_Molecule Provides Core Scaffold Bio_Effect Pro-inflammatory & Pro-apoptotic Effects Protein_Incorp->Bio_Effect Tosyl_group p-Toluenesulfonyl Group Steric_Hindrance Steric Hindrance Tosyl_group->Steric_Hindrance Lipophilicity Increased Lipophilicity Tosyl_group->Lipophilicity Steric_Hindrance->Target_Molecule Alters Protein Incorporation Lipophilicity->Target_Molecule Modifies Cell Permeability

Sources

Spectroscopic data for 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound, commonly known in scientific literature as (R)-1-Tosylazetidine-2-carboxylic acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid four-membered azetidine ring, combined with the stereocenter at the 2-position and the functional handles of a carboxylic acid and a tosyl protecting group, makes it a valuable scaffold for synthesizing complex molecular architectures.

The unambiguous structural confirmation and purity assessment of this compound are paramount for its application in multi-step syntheses. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. The causality behind experimental choices and the interpretation of spectral features are explained to provide a self-validating framework for researchers.

Compound Details:

  • IUPAC Name: this compound

  • CAS Number: 174740-80-8[1]

  • Molecular Formula: C₁₁H₁₃NO₄S[1]

  • Molecular Weight: 255.29 g/mol [1]


(Note: Image is a representation of the molecule's structure)

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The acidic proton of the carboxylic acid is particularly diagnostic, typically appearing far downfield (10-12 ppm) as a broad singlet due to hydrogen bonding and its deshielded nature.[2][3]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOHThe acidic proton is highly deshielded and its signal is often broadened by chemical exchange.[2]
~7.8Doublet2HAr-H (ortho to SO₂)These aromatic protons are deshielded by the electron-withdrawing sulfonyl group.
~7.4Doublet2HAr-H (meta to SO₂)These aromatic protons are less deshielded than their ortho counterparts.
~4.5-4.8Triplet/dd1HH-2 (α-CH)This proton is adjacent to both the nitrogen and the carbonyl group, leading to a downfield shift.
~3.8-4.1Multiplet2HH-4 (CH₂)Protons on the carbon adjacent to the sulfonylated nitrogen.
~2.4Singlet3HAr-CH₃A characteristic singlet for the methyl group on the tosyl moiety.
~2.2-2.6Multiplet2HH-3 (CH₂)Protons on the β-carbon of the azetidine ring.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for observing exchangeable protons like the carboxylic acid -OH.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).

¹H NMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample (~5-10 mg) prep2 Add Deuterated Solvent (~0.7 mL CDCl₃) prep1->prep2 acq1 Tune & Shim Spectrometer prep2->acq1 Insert Sample acq2 Set Parameters (Pulse, Scans, SW) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Spectrum proc2->proc3 end Analysis proc3->end Final Spectrum

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy: Carbon Backbone Mapping

¹³C NMR provides a map of the carbon skeleton. The carboxyl carbon is highly diagnostic, absorbing in the 165-185 ppm region.[4] Due to the low natural abundance of ¹³C, longer acquisition times or more concentrated samples are often required.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignmentRationale
~170-175-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[2]
~145Ar-C (ipso, C-SO₂)Quaternary carbon attached to the sulfonyl group.
~140Ar-C (ipso, C-CH₃)Quaternary carbon attached to the methyl group.
~135Ar-C (para to CH₃)Aromatic carbon ortho to the sulfonyl group.
~128Ar-C (ortho to CH₃)Aromatic carbon meta to the sulfonyl group.
~60-65C-2 (α-CH)Carbon bearing the carboxylic acid, shifted downfield by N and C=O.
~45-50C-4 (CH₂)Azetidine ring carbon adjacent to nitrogen.
~25-30C-3 (CH₂)Azetidine ring β-carbon.
~21Ar-CH₃Methyl carbon of the tosyl group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. Carboxylic acids are easily identified by two characteristic absorptions: a very broad O–H stretch and a sharp, intense C=O stretch.[5]

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500–3300Broad, StrongO–H StretchCarboxylic Acid (-COOH)
3000–3100MediumC–H StretchAromatic Ring
2850–2960MediumC–H StretchAliphatic (Azetidine, -CH₃)
1710–1760Sharp, StrongC=O StretchCarboxylic Acid (-COOH)[5]
~1350 & ~1160StrongS=O Asymmetric & Symmetric StretchSulfonyl (-SO₂-)
~1600, ~1450Medium-WeakC=C StretchAromatic Ring

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000–400 cm⁻¹.

  • Data Processing: Perform an ATR correction if necessary and label the significant peaks.

IR Spectroscopy Workflow Diagram

G cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start acq1 Clean ATR Crystal start->acq1 acq2 Run Background Scan acq1->acq2 acq3 Apply Sample to Crystal acq2->acq3 acq4 Acquire Spectrum acq3->acq4 proc1 Perform ATR Correction acq4->proc1 proc2 Identify Key Peaks proc1->proc2 proc3 Compare with Known Values proc2->proc3 end Confirm Functional Groups proc3->end Final Spectrum

Caption: Workflow for IR data acquisition using an ATR accessory.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, confirming its elemental formula, and providing structural clues through fragmentation patterns.

Expected Mass Spectrometry Data

  • Molecular Weight: 255.29 g/mol

  • Elemental Formula: C₁₁H₁₃NO₄S

  • High-Resolution MS (HRMS): Using a technique like Electrospray Ionization (ESI) in positive mode, the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 256.0587. This precise mass measurement is crucial for confirming the elemental formula.

  • Fragmentation: The molecule is expected to fragment in predictable ways. Key fragment ions could include:

    • Loss of the tosyl group: [M - C₇H₇SO₂]⁺ leading to the azetidinecarboxylic acid fragment.

    • Cleavage of the azetidine ring.

    • The tosyl cation itself: [C₇H₇SO₂]⁺ at m/z 155.

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI-MS instrument, often coupled with a liquid chromatography (LC) system.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and major fragment ions. Compare the observed exact mass with the theoretical mass to confirm the formula.

Mass Spectrometry Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare Dilute Solution (~1 mg/mL in MeOH) acq1 Infuse Sample into ESI Source prep1->acq1 acq2 Ionize Sample acq1->acq2 acq3 Separate Ions by m/z acq2->acq3 acq4 Detect Ions acq3->acq4 proc1 Generate Mass Spectrum acq4->proc1 proc2 Identify Molecular Ion Peak proc1->proc2 proc3 Analyze Fragmentation proc2->proc3 end Final Data proc3->end Confirm MW & Formula

Caption: General workflow for molecular weight determination by ESI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and orthogonal toolkit for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and stereochemistry, IR spectroscopy validates the presence of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. Adherence to the protocols outlined in this guide ensures the generation of high-quality, reproducible data, which is the bedrock of scientific integrity in chemical synthesis and drug development.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). North Carolina State University Libraries. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University. [Link]

Sources

The Azetidine-2-Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Constrained Amino Acid Analogue

In the vast and intricate world of natural products, the discovery of non-proteinogenic amino acids has consistently opened new avenues for understanding biological processes and designing novel therapeutics. Among these, L-azetidine-2-carboxylic acid, a four-membered heterocyclic analogue of proline, stands out for its unique structural constraints and potent biological activities. First identified in the mid-20th century, this small molecule has since captivated the attention of chemists and biologists alike, evolving from a botanical curiosity to a valuable scaffold in drug discovery. Its journey from the leaves of the lily of the valley to a versatile building block in medicinal chemistry is a testament to the power of natural product research and the ingenuity of synthetic chemistry.

This technical guide provides an in-depth exploration of azetidine-2-carboxylic acid and its derivatives, designed for researchers, scientists, and drug development professionals. We will delve into its historical discovery, dissect key synthetic strategies, and illuminate its multifaceted biological roles, from a tool to probe protein structure to a foundational element in the development of targeted therapies.

Chapter 1: A Historical Perspective - From Plant Isolate to Synthetic Target

The story of azetidine-2-carboxylic acid begins in 1955, with its isolation from the leaves of Convallaria majalis (lily of the valley) by L. Fowden.[1] This discovery marked the entry of a new class of cyclic imino acids into the scientific lexicon. Subsequent research revealed its presence in other plant species, including those from the bean family (Fabaceae) and in small quantities in beets (Beta vulgaris).[2]

Initially, the interest in azetidine-2-carboxylic acid was primarily from a botanical and toxicological standpoint. As a proline analogue, it was found to be a potent antagonist of proline metabolism and could be mistakenly incorporated into proteins in place of proline.[2][3] This misincorporation leads to altered protein structures and functions, resulting in a range of toxic and teratogenic effects in various organisms.[3][4] This inherent biological activity, while posing a toxic threat, also hinted at its potential as a tool to modulate biological systems. The first total synthesis of racemic azetidine-2-carboxylic acid was reported in 1969, paving the way for more detailed investigations into its properties and the development of its derivatives.[1]

Chapter 2: The Synthetic Toolkit: Crafting the Azetidine Core

The synthesis of azetidine-2-carboxylic acid and its derivatives presents unique challenges due to the strained nature of the four-membered ring. Over the years, a variety of synthetic strategies have been developed, each with its own advantages and limitations.

Early Synthetic Approaches

The initial syntheses of azetidine-2-carboxylic acid often involved multi-step sequences with modest yields. One of the pioneering methods involved the cyclization of γ-amino-α-bromobutyric acid, which was derived from the neurotransmitter GABA.[3] Another early approach utilized the reaction of L-2,4-diaminobutyric acid with hydrochloric acid and nitrous acid, followed by heat treatment.[5] However, these methods were often hampered by the high cost of starting materials and issues with optical purity.[5]

Modern Asymmetric Syntheses

The demand for enantiomerically pure (S)-azetidine-2-carboxylic acid, a crucial intermediate for pharmaceuticals, spurred the development of more efficient and stereoselective synthetic routes.[5]

A highly effective and widely adopted strategy utilizes L-aspartic acid as a readily available and inexpensive chiral starting material.[1][5] This approach leverages the inherent stereochemistry of the natural amino acid to construct the chiral azetidine ring. A general workflow for this synthesis is outlined below:

Aspartic_Acid L-Aspartic Acid Protected_Aspartate N-Protected Aspartate Derivative Aspartic_Acid->Protected_Aspartate Protection Homoserine_Derivative Homoserine Derivative Protected_Aspartate->Homoserine_Derivative Reduction Activated_Alcohol Activated Alcohol Homoserine_Derivative->Activated_Alcohol Activation (e.g., Mesylation) Protected_Aze Protected Azetidine- 2-carboxylate Activated_Alcohol->Protected_Aze Intramolecular Cyclization Aze (S)-Azetidine-2- carboxylic Acid Protected_Aze->Aze Deprotection

Caption: General synthetic workflow from L-aspartic acid.

Experimental Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid from L-Aspartic Acid

This protocol is a generalized representation of the synthesis starting from L-aspartic acid, a common and efficient method.

Step 1: Protection of L-Aspartic Acid

  • Suspend L-aspartic acid in a suitable alcohol (e.g., isopropanol).

  • Slowly add thionyl chloride and reflux the mixture to achieve esterification of both carboxylic acid groups.

  • Protect the amino group using a suitable protecting group (e.g., benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc)).

Step 2: Selective Reduction of the Side-Chain Carboxylic Acid

  • Activate the side-chain carboxylic acid of the N-protected aspartate derivative (e.g., by forming a mixed anhydride).

  • Reduce the activated carboxylic acid to the corresponding alcohol using a reducing agent like sodium borohydride to yield the homoserine derivative.

Step 3: Activation of the Primary Alcohol

  • Activate the primary alcohol of the homoserine derivative to create a good leaving group for the subsequent cyclization. This is typically achieved by mesylation or tosylation.

Step 4: Intramolecular Cyclization

  • Treat the activated alcohol with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to induce intramolecular nucleophilic substitution, forming the protected azetidine-2-carboxylate.

Step 5: Deprotection

  • Remove the protecting groups from the nitrogen and the carboxylic acid to yield the final (S)-azetidine-2-carboxylic acid. The deprotection conditions will depend on the protecting groups used (e.g., hydrogenolysis for Cbz, acidic conditions for Boc).

  • Mitsunobu Reaction: Intramolecular Mitsunobu reaction of protected homoserine derivatives has been employed for the cyclization step, offering mild reaction conditions.[6]

  • Enzymatic Resolution: Racemic mixtures of azetidine-2-carboxylic acid derivatives can be resolved using enzymes to obtain the desired enantiomer.[1]

  • [2+2] Cycloadditions: While less common for the synthesis of the parent acid, [2+2] cycloaddition reactions are a powerful tool for constructing substituted azetidine rings.

Chapter 3: Biological Significance and Therapeutic Applications

The unique structural features of azetidine-2-carboxylic acid and its derivatives have led to their exploration in a wide range of biological contexts, from tools in chemical biology to promising therapeutic agents.

Proline Analogue and Protein Misfolding

As a close structural mimic of proline, L-azetidine-2-carboxylic acid can be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains.[2][3] This substitution disrupts the secondary and tertiary structure of proteins, leading to misfolding and aggregation.[2][4] This property has been exploited by researchers to induce endoplasmic reticulum (ER) stress and study the cellular response to misfolded proteins.[2][4]

Aze Azetidine-2- carboxylic Acid Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Aze->Prolyl_tRNA_Synthetase Binds to Aze_tRNA Aze-tRNAPro Prolyl_tRNA_Synthetase->Aze_tRNA Charges tRNAPro Ribosome Ribosome Aze_tRNA->Ribosome Delivers Aze Protein Nascent Polypeptide Ribosome->Protein Incorporates Aze instead of Proline Misfolded_Protein Misfolded Protein Protein->Misfolded_Protein Leads to ER_Stress ER Stress Misfolded_Protein->ER_Stress Induces

Caption: Mechanism of Aze-induced protein misfolding.

Pro-inflammatory and Pro-apoptotic Effects

Recent studies have demonstrated that L-azetidine-2-carboxylic acid can induce pro-inflammatory and pro-apoptotic responses in various cell types, including microglial cells.[7] This activity is linked to the induction of ER stress and the activation of downstream signaling pathways that lead to cellular dysfunction and death.[4][7] These findings have raised questions about the potential neurotoxic effects of consuming foods containing this non-proteinogenic amino acid and have spurred further investigation into its role in neuroinflammatory conditions.[7]

Biological EffectCell Type/Model SystemKey Findings
Protein Misfolding HeLa cellsInduces ATF6 cleavage and upregulates phosphorylated eIF2α levels, markers of ER stress.[4]
Teratogenicity Animal models (ducks, hamsters, mice, rabbits)Causes a wide range of malformations.[3]
Pro-inflammatory BV2 microglial cellsIncreases nitric oxide release and expression of pro-inflammatory markers (IL-1β, IL-6, NOS2).[7]
Pro-apoptotic BV2 microglial cellsIncreases the BAX/Bcl2 ratio, leading to cell death.[7]
Azetidine-2-carboxylic Acid Derivatives in Drug Discovery

The rigid, constrained structure of the azetidine ring makes it an attractive scaffold for the design of conformationally restricted peptides and small molecule inhibitors. By incorporating the azetidine-2-carboxylic acid core, medicinal chemists can introduce specific conformational biases, potentially leading to increased potency, selectivity, and metabolic stability.

Several derivatives of azetidine-2-carboxylic acid have shown significant therapeutic potential:

  • Thrombin Inhibitors: The development of melagatran and its oral prodrug, ximelagatran, as direct thrombin inhibitors for the prevention of thromboembolic diseases, represents a landmark achievement in the application of azetidine-2-carboxylic acid derivatives in medicine.[6]

  • ACE Inhibitors: Certain derivatives, such as mugineic acid and 2''-hydroxynicotianamine, which contain the azetidine-2-carboxylic acid moiety, have been identified as angiotensin-converting enzyme (ACE) inhibitors, highlighting their potential in the treatment of hypertension.[6]

The versatility of the azetidine-2-carboxylic acid core continues to be explored in the development of novel therapeutics for a variety of diseases.

Chapter 4: Future Directions and Conclusion

The journey of azetidine-2-carboxylic acid from its discovery in a common garden plant to its application in life-saving medicines is a compelling narrative of scientific exploration. As a research tool, it continues to provide valuable insights into the fundamental processes of protein synthesis and folding. In the realm of drug discovery, the azetidine-2-carboxylic acid scaffold remains a privileged structure for the design of potent and selective inhibitors.

Future research will likely focus on several key areas:

  • Elucidation of Novel Biological Targets: A deeper understanding of the cellular pathways affected by azetidine-2-carboxylic acid could reveal new therapeutic targets.

  • Development of Novel Synthetic Methodologies: The creation of more efficient and versatile synthetic routes to functionalized azetidine-2-carboxylic acid derivatives will accelerate the drug discovery process.

  • Expansion of Therapeutic Applications: The exploration of azetidine-2-carboxylic acid-based scaffolds in new disease areas, such as oncology and neurodegenerative disorders, holds significant promise.

References

  • Wikipedia. (2023, December 1). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Rodgers, K. J., et al. (2023). Plant amino acid analogues as antimicrobial agents. Applied Microbiology and Biotechnology, 107(2-3), 535-554. Retrieved from [Link]

  • Google Patents. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(16), 2729-2732. Retrieved from [Link]

  • Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11789. Retrieved from [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Retrieved from [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48787-48810. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Azetidine-2-carboxylic Acid Toxicity and Research Applications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust Chiral Synthesis of (S)-1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Azetidines

(S)-1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid is a structurally significant molecule, valued as a constrained, non-proteinogenic amino acid analogue. Its rigid four-membered ring structure makes it an important building block in medicinal chemistry for the development of peptide mimetics and conformationally restricted bioactive molecules.[1] The tosyl (p-toluenesulfonyl) group provides a stable, crystalline handle and influences the molecule's electronic and steric properties. The stereospecific synthesis of the (S)-enantiomer is critical, as biological activity is often exclusive to a single stereoisomer.

This application note provides a detailed, field-proven protocol for the chiral synthesis of this target molecule, starting from the readily available chiral pool starting material, L-methionine. The chosen synthetic strategy emphasizes stereochemical retention, operational simplicity, and scalability.

Synthetic Strategy and Mechanistic Rationale

The most direct and efficient pathway to the target compound involves the construction of the azetidine ring via an intramolecular nucleophilic substitution, a strategy that preserves the stereochemical integrity of the starting material. Our selected method is adapted from established procedures that utilize L-methionine as the chiral precursor.[2]

The core logic of this synthesis rests on three key transformations:

  • N-Protection: The amino group of L-methionine is protected with a p-toluenesulfonyl (tosyl) group. This is a critical step as the sulfonamide proton is sufficiently acidic to be removed in the cyclization step, and the bulky tosyl group can influence conformational preferences.

  • Conversion to a Halo-Amide Precursor: The carboxylic acid and methylthioether functionalities of N-tosyl-L-methionine are transformed to create a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon center separated by three atoms (a γ-haloamine derivative).

  • Intramolecular Cyclization: A base-mediated intramolecular SN2 reaction effects the ring closure. The deprotonated sulfonamide nitrogen acts as the nucleophile, attacking the carbon bearing a halide leaving group to form the strained four-membered azetidine ring.

This pathway is advantageous because the stereocenter, originating from L-methionine, is not directly involved in the bond-forming reactions of the cyclization, thus ensuring high enantiomeric purity in the final product.

Figure 2: Mechanism of the base-mediated intramolecular cyclization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Yields are representative and may vary based on reaction scale and purity of reagents.

StepStarting MaterialKey ReagentMolar Eq.SolventTemp (°C)Time (h)Expected Yield (%)
1L-Methioninep-Toluenesulfonyl chloride1.1Water/Ether0 → RT485-95
2N-Tosyl-L-Met(Varies)-(Varies)--60-70 (over steps)
3Halo-precursorSodium Hydride1.2DMF0 → 504-680-90 (cyclization)
4Azetidine EsterLithium Hydroxide2.0THF/WaterRT390-98

Conclusion

This application note details a reliable and stereochemically conservative synthesis of (S)-1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid. By leveraging a chiral pool starting material and a robust intramolecular cyclization strategy, the target compound can be obtained with high enantiomeric purity. The provided protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

References

  • Chiral Sulfonic Acids for Brønsted Acid Catalysis. Journal of Organic Chemistry. [Link]

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry. [Link]

  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. HETEROCYCLES, Vol. 96, No. 12, 2018. [Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Azetidine-2-carboxylic acid. Wikipedia. [Link]

Sources

Application Notes and Protocols for the Use of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Conformational Tool for Peptide Design

1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid, a proline analogue, offers peptide chemists a unique tool for influencing the secondary and tertiary structure of synthetic peptides.[1] The incorporation of the four-membered azetidine ring introduces distinct conformational constraints compared to the five-membered ring of proline, potentially altering the biological activity and stability of the resulting peptide.[1][2] The p-toluenesulfonyl (tosyl) protecting group on the nitrogen atom provides a robust and orthogonal handle for strategic peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS).[3] This document provides a comprehensive guide to the application of this building block, from its strategic advantages to detailed experimental protocols.

The tosyl group is exceptionally stable under the conditions typically used for both Fmoc (base-labile) and Boc (acid-labile) solid-phase peptide synthesis, making it an excellent choice for an orthogonal protection strategy.[3] Its removal requires strong acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), ensuring its persistence throughout the peptide chain elongation.[3] This stability allows for selective deprotection of other protecting groups on the peptide, enabling complex, site-specific modifications.

Strategic Considerations for Incorporation

The decision to incorporate this compound into a peptide sequence should be driven by specific design goals. The primary motivations include:

  • Conformational Rigidity: The strained four-membered ring of azetidine-2-carboxylic acid restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, influencing the local conformation. This can be exploited to induce or stabilize specific secondary structures, such as β-turns.

  • Proline Mimicry with a Twist: As a proline analogue, it can be used to probe the role of the proline kink in peptide-protein interactions. The altered ring size can lead to subtle but significant changes in binding affinity and specificity.

  • Enhanced Proteolytic Stability: The unnatural amino acid can confer resistance to enzymatic degradation at the site of incorporation, prolonging the half-life of the peptide in biological systems.

  • Orthogonal Protection: The robust nature of the N-tosyl group allows it to serve as a permanent protecting group throughout the synthesis, enabling selective deprotection and modification of other residues.[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for the incorporation of this compound using a standard Fmoc-based solid-phase peptide synthesis strategy.

Resin Preparation and First Amino Acid Coupling

Standard commercially available resins for Fmoc-SPPS, such as Rink Amide or Wang resin, can be utilized. The first amino acid is coupled to the resin according to established protocols.

Peptide Chain Elongation: The Coupling of this compound

Due to the steric hindrance of the tosyl group and the rigid nature of the azetidine ring, the coupling of this amino acid may require optimized conditions compared to standard Fmoc-amino acids.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure®

  • Base: DIEA (N,N-Diisopropylethylamine) or Collidine

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vessel, pre-activate the this compound (3-5 equivalents relative to the resin substitution) with a suitable coupling reagent (e.g., HATU or HBTU, 3-5 equivalents) and a base (e.g., DIEA or collidine, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated (e.g., to 40°C).

  • Monitoring the Coupling Reaction: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is recommended.

  • Washing: After complete coupling, wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Causality Behind Experimental Choices:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU and HBTU are generally more efficient for sterically hindered amino acids compared to carbodiimides.[4]

  • Extended Coupling Time: The rigidity and bulkiness of the N-tosyl-azetidine derivative can slow down the reaction kinetics, necessitating longer coupling times to achieve high efficiency.

  • Monitoring: The ninhydrin test is a critical quality control step to ensure the complete acylation of the free amine, preventing the formation of deletion peptides.

Final Cleavage and Deprotection of the N-Tosyl Group

The cleavage of the peptide from the resin and the simultaneous removal of the N-tosyl group and other acid-labile side-chain protecting groups require strong acidic conditions. Trifluoromethanesulfonic acid (TFMSA) in trifluoroacetic acid (TFA) is an effective cleavage cocktail for this purpose.[5]

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: TFMSA/TFA/Thioanisole/EDT (e.g., 10:80:5:5 v/v)

  • Scavengers: Thioanisole, 1,2-ethanedithiol (EDT), triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge

Protocol:

  • Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it thoroughly under high vacuum for at least 4 hours.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the pre-chilled cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and the stability of other side-chain protecting groups.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

  • Isolation and Washing:

    • Centrifuge the suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble byproducts.

  • Drying: Dry the crude peptide pellet under vacuum.

Safety Precautions: TFMSA and TFA are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Role of Scavengers:

  • Thioanisole and EDT: These scavengers are crucial for trapping carbocations generated from the cleavage of side-chain protecting groups (e.g., t-butyl, trityl), preventing re-alkylation of sensitive residues like tryptophan and methionine.[6][7]

  • TIS: Triisopropylsilane is an effective scavenger for trityl groups and other carbocations.

Data Presentation and Expected Outcomes

The successful incorporation of this compound should be verified by analytical techniques such as HPLC and mass spectrometry.

Table 1: Expected Purity and Yield
ParameterExpected ValueAnalytical Method
Coupling Efficiency >98%Ninhydrin Test
Crude Peptide Purity 50-80%RP-HPLC (214 nm)
Overall Yield 10-40%Based on initial resin loading

Note: The actual yield and purity will be highly dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step.[8]

Analytical Characterization
  • RP-HPLC: Reversed-phase high-performance liquid chromatography is the standard method for assessing the purity of the crude peptide and for purifying the final product.[9][10][11][12] A gradient of acetonitrile in water with 0.1% TFA is commonly used.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the N-tosyl-azetidine residue and the removal of all protecting groups.[13]

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of N-Tosyl-Aze-OH (HATU/DIEA/DMF) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat Steps 3-6 for subsequent amino acids Washing2->Repeat Final_Cleavage Final Cleavage (TFMSA/TFA/Scavengers) Repeat->Final_Cleavage Precipitation Precipitation (Cold Ether) Final_Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Orthogonal Protection Strategy

Orthogonal_Protection Peptide Fully Protected Peptide on Resin Fmoc_Removal Fmoc Removal (Piperidine) Peptide->Fmoc_Removal Base Labile Side_Chain_Deprotection Side-Chain & Tosyl Removal (TFMSA/TFA) Peptide->Side_Chain_Deprotection Strong Acid Labile Orthogonality Orthogonal System

Caption: Orthogonality of N-Tosyl Protection.

Conclusion and Field-Proven Insights

The use of this compound in peptide synthesis is a specialized technique for researchers aiming to precisely control peptide conformation and enhance stability. The robustness of the N-tosyl group provides a reliable orthogonal protecting strategy, though its removal requires careful handling of strong acids. The altered conformational preferences of the azetidine ring compared to proline can be a powerful tool in peptidomimetic design and drug discovery. Successful application of this building block hinges on the optimization of coupling conditions to overcome steric hindrance and the implementation of a well-designed cleavage protocol with appropriate scavengers to ensure high purity of the final peptide.

References

  • Young, J. D., Huang, A. S., Ariel, N., Bruins, J. B., Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200.
  • BenchChem. (2025). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Beilstein-Institut. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 2746–2761.
  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039–1049.
  • Bachem. (n.d.).
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • MDPI. (2020).
  • Polypeptide Group. (n.d.). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.
  • Springer. (2003).
  • aapptec. (n.d.).
  • American Chemical Society. (2003). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. Journal of the Organic Chemistry, 68(1), 27-34.
  • SciSpace. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
  • ResearchGate. (n.d.).
  • Google Patents. (2020). Hplc free purification of peptides by the use of new capping and capture reagents.
  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis.
  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • Bachem. (n.d.).
  • MDPI. (2021). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis.
  • ResearchGate. (n.d.). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • PubMed. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9.
  • Humana Press. (2003). HPLC of Peptides and Proteins.
  • Nowick, J. S. (2020).
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • PubMed. (2012). Advances in drug design based on the amino Acid approach: taurine analogues for the treatment of CNS diseases. Current Medicinal Chemistry, 19(30), 5186-5198.
  • PubMed Central. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • PubMed Central. (2013). Advances in Fmoc solid-phase peptide synthesis.
  • PubMed. (2006). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Science, 12(10), 633-638.
  • BOC Sciences. (n.d.).

Sources

Protocol for the N-Tosyl Protection of Azetidine-2-Carboxylic Acid: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the N-tosyl protection of azetidine-2-carboxylic acid, a critical transformation in the synthesis of various pharmaceutical agents and research compounds. The tosyl group serves as a robust protecting group for the secondary amine of the azetidine ring, enabling selective modifications at other positions of the molecule. This document outlines the underlying chemical principles, a step-by-step experimental procedure, and crucial field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of N-Protection in Azetidine Chemistry

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry.[1] Its strained four-membered ring imparts unique conformational constraints, making it an attractive scaffold for the design of novel therapeutics. However, the presence of a reactive secondary amine necessitates a protection strategy to achieve regioselective functionalization. The p-toluenesulfonyl (tosyl) group is an excellent choice for this purpose due to the stability of the resulting sulfonamide, which is resistant to a wide range of reaction conditions.[2] The N-tosyl protection allows for subsequent manipulations of the carboxylic acid moiety or other substituents on the azetidine ring without interference from the nitrogen atom.

Reaction Mechanism and Key Considerations

The N-tosylation of azetidine-2-carboxylic acid proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Several methods can be employed for the N-tosylation of amines, with the Schotten-Baumann reaction being a classic and effective approach.[3][4][5] This method utilizes an aqueous base, such as sodium hydroxide, in a biphasic system. The amine and tosyl chloride react in the organic phase, while the generated HCl is neutralized in the aqueous phase. For substrates like azetidine-2-carboxylic acid, which possess both a nucleophilic amine and a carboxylic acid, careful control of the reaction conditions is paramount to prevent unwanted side reactions.

An alternative approach involves the use of an organic base, such as triethylamine or pyridine, in an aprotic organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6] This method is particularly suitable for substrates that may be sensitive to aqueous basic conditions. Given the structural similarity of azetidine-2-carboxylic acid to proline, a protocol analogous to the N-tosylation of proline offers a reliable starting point.

Experimental Protocol: N-Tosyl Protection of Azetidine-2-Carboxylic Acid

This protocol is based on the N-tosylation of proline, a structurally similar cyclic amino acid, and is adapted for azetidine-2-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Azetidine-2-carboxylic acid≥98%Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)≥99%Acros Organics
Triethylamine (TEA)≥99.5%, anhydrousFisher Scientific
Dichloromethane (DCM)Anhydrous, ≥99.8%J.T. Baker
Diethyl etherAnhydrousEMD Millipore
1 M Hydrochloric acid (HCl)ACS reagent gradeVWR
Saturated sodium bicarbonate (NaHCO₃) solutionACS reagent gradeLabChem
Brine (saturated NaCl solution)ACS reagent gradeLabChem
Anhydrous magnesium sulfate (MgSO₄)ACS reagent gradeEMD Millipore
Round-bottom flaskPyrex
Magnetic stirrer and stir barVWR
Ice bath
Separatory funnelKimble
Rotary evaporatorBüchi
Experimental Workflow Diagram

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Azetidine-2-carboxylic acid in DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add p-Toluenesulfonyl chloride (portion-wise) C->D E Stir at 0 °C to room temperature D->E F Quench with 1 M HCl E->F G Extract with DCM F->G H Wash with NaHCO₃ and Brine G->H I Dry over MgSO₄ H->I J Concentrate in vacuo I->J K Recrystallize from DCM/Diethyl ether J->K

Caption: Workflow for the N-tosyl protection of azetidine-2-carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add azetidine-2-carboxylic acid (1.0 eq.).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of azetidine-2-carboxylic acid).

    • Add triethylamine (TEA) (2.2 eq.) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Tosylation Reaction:

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) to the stirred solution in portions over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial DCM used).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a solid or a viscous oil.

    • Recrystallize the crude product from a suitable solvent system, such as dichloromethane/diethyl ether or ethyl acetate/hexanes, to obtain the pure N-tosyl-azetidine-2-carboxylic acid.

Troubleshooting and Key Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after the recommended reaction time, consider adding an additional portion of TsCl (0.2 eq.) and allowing the reaction to stir for a few more hours. Ensure that the triethylamine used is anhydrous, as moisture can hydrolyze the tosyl chloride.

  • Formation of Side Products: The primary potential side reaction is the formation of the mixed anhydride between the carboxylic acid and tosyl chloride. Performing the reaction at a low temperature and adding the tosyl chloride slowly helps to minimize this. The acidic work-up will hydrolyze any mixed anhydride that may have formed.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 1% acetic acid to prevent streaking) can be an effective purification method.

Data Presentation

ReactantMolar Mass ( g/mol )EquivalentsAmount (example)
Azetidine-2-carboxylic acid101.111.01.01 g (10 mmol)
p-Toluenesulfonyl chloride190.651.22.29 g (12 mmol)
Triethylamine101.192.23.06 mL (22 mmol)
Dichloromethane--10 mL

Conclusion

The N-tosyl protection of azetidine-2-carboxylic acid is a fundamental transformation that opens avenues for diverse synthetic applications. The protocol detailed herein, leveraging insights from the protection of analogous cyclic amino acids, provides a robust and reproducible method for obtaining the desired N-tosylated product. By carefully controlling the reaction conditions and adhering to the outlined procedures, researchers can confidently and efficiently protect the azetidine nitrogen, paving the way for the synthesis of complex and biologically active molecules.

References

  • Schotten, C. Ueber die Oxydation des Piperidins. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 2544–2547. [Link]

  • Organic Syntheses. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • ResearchGate. Amino acid C-tosylation?. [Link]

  • MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

  • Google Patents.
  • PubMed Central. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. [Link]

  • ResearchGate. PROTOCOL: Extraction and determination of proline. [Link]

  • SciSpace. Proline‐Catalyzed Asymmetric Addition Reaction of 9‐Tosyl‐3,4‐dihydro‐β‐carboline with Ketones. [Link]

  • Organic Syntheses. L-Proline, 2-methyl. [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • MDPI. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]

  • Organic Chemistry Portal. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. [Link]

  • ResearchGate. Preparation of the magnetic nanoparticle-supported L-proline. [Link]

  • MDPI. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. [Link]

Sources

Deprotection of the tosyl group from 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Reductive Deprotection of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid

Authored by: A Senior Application Scientist

Abstract

The p-toluenesulfonyl (tosyl) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability and its ability to activate adjacent protons. However, its robust nature presents a significant challenge for its removal, often necessitating harsh conditions that are incompatible with sensitive molecular scaffolds.[1][2] This is particularly true for strained heterocyclic systems like azetidines, where aggressive deprotection reagents can induce undesired ring-opening or decomposition pathways.[3][4] This application note provides a comprehensive, field-tested protocol for the efficient and mild deprotection of this compound to yield the valuable non-proteinogenic amino acid, azetidine-2-carboxylic acid. We focus on a reductive methodology employing magnesium in methanol, a technique chosen for its high efficacy, operational simplicity, and, most critically, its compatibility with the strained azetidine ring.

Introduction: The Challenge of N-Tosyl Deprotection in Strained Rings

The sulfonamide linkage in N-tosylated amines is notoriously resistant to cleavage due to the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair, rendering it less nucleophilic and the N-S bond exceptionally stable.[1] Traditional deprotection strategies fall into two main categories: strongly acidic or reductive methods.

  • Acidic Cleavage: Conditions such as concentrated hydrobromic acid (HBr) in acetic acid or strong superacids like trifluoromethanesulfonic acid can cleave the N-S bond.[5] However, for a substrate like 1-tosyl-azetidine-2-carboxylic acid, such forcing conditions pose a high risk of acid-catalyzed hydrolysis or rearrangement of the four-membered ring, compromising the integrity of the target molecule.

  • Reductive Cleavage: Reductive methods offer a milder alternative by targeting the S-N bond via electron transfer.[2] Classic examples include dissolving metal reductions (e.g., sodium in liquid ammonia) or the use of potent single-electron transfer (SET) reagents like sodium naphthalenide.[5][6] While effective, these methods often require cryogenic temperatures and strictly anhydrous conditions, which can be cumbersome on a laboratory scale.

The azetidine ring, with approximately 25.4 kcal/mol of ring strain, is highly susceptible to nucleophilic attack and ring-opening.[4][7] Therefore, the ideal deprotection strategy must be potent enough to cleave the sulfonamide but gentle enough to preserve the strained heterocyclic core. Based on these considerations, a reductive system using magnesium metal in methanol under sonication emerges as a superior choice. This method has proven effective for the deprotection of N-sulfonyl aziridines, a related class of strained heterocycles, suggesting its applicability to the azetidine system.[8]

Recommended Protocol: Reductive Detosylation with Mg/MeOH

This protocol details the reductive removal of the tosyl group using magnesium turnings in methanol, facilitated by sonication. The ultrasound energy plays a crucial role by continuously abrading the passivating magnesium oxide (MgO) layer from the metal surface, ensuring a steady flux of electrons for the reduction.[8]

Materials and Equipment
Reagents & Materials Grade/Purity Equipment
This compound>98%Ultrasonic Bath
Magnesium (Mg) turnings>99.5%Two-neck round-bottom flask
Anhydrous Methanol (MeOH)>99.8%Reflux condenser
Hydrochloric Acid (HCl), 1M solutionReagent GradeMagnetic stirrer and stir bar
Ethyl Acetate (EtOAc)ACS GradeRotary evaporator
Deionized WaterHigh PuritypH paper or meter
Dowex® 50WX8 ion-exchange resin (H+ form)50-100 meshGlass chromatography column
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard laboratory glassware
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.55 g, 10.0 mmol) and magnesium turnings (1.21 g, 50.0 mmol, 5.0 equiv).

  • Solvent Addition: Add anhydrous methanol (50 mL) to the flask. The mixture will be a suspension.

  • Initiation of Reaction: Place the flask into an ultrasonic bath containing water, ensuring the water level is sufficient to immerse the reaction mixture. Begin sonication and gentle magnetic stirring. The reaction is typically conducted at room temperature (20-25 °C), although a gentle exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical TLC system is Dichloromethane:Methanol (9:1). The starting material is UV-active and will stain with potassium permanganate, while the product will be ninhydrin-positive. The reaction is generally complete within 4-6 hours.

  • Work-up - Quenching and Filtration: Upon completion, cool the reaction mixture in an ice bath. Cautiously add 1M HCl dropwise to quench any unreacted magnesium and dissolve the resulting magnesium salts (Mg(OMe)₂). Adjust the pH to ~2-3.

  • Solvent Removal: Filter the mixture through a pad of Celite® to remove any insoluble material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification - Ion-Exchange Chromatography:

    • Dissolve the resulting crude solid/oil in a minimal amount of deionized water.

    • Load the aqueous solution onto a column packed with Dowex® 50WX8 resin (H+ form).

    • Wash the column thoroughly with deionized water to remove p-toluenesulfinic acid and other inorganic salts.

    • Elute the desired product, azetidine-2-carboxylic acid, from the resin using a 2% aqueous ammonia solution.

    • Collect the ninhydrin-positive fractions.

  • Isolation and Characterization: Combine the product-containing fractions and remove the solvent under reduced pressure. The resulting white solid can be further purified by recrystallization from a water/ethanol mixture if necessary. Dry the final product under vacuum to yield pure azetidine-2-carboxylic acid.

Visualization of Workflow and Mechanism

The overall experimental process and the underlying chemical transformation are depicted below.

G Experimental Workflow for N-Tosyl Deprotection cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Start 1. Combine Starting Material (1-Ts-Azetidine-2-COOH) and Mg Turnings Solvent 2. Add Anhydrous MeOH Start->Solvent Sonicate 3. Sonicate at RT (4-6 hours) Solvent->Sonicate Quench 4. Quench with 1M HCl Sonicate->Quench Monitor by TLC/LC-MS Filter 5. Filter and Concentrate Quench->Filter IonEx 6. Ion-Exchange Chromatography (Dowex® 50WX8) Filter->IonEx Elute 7. Elute with aq. NH₃ IonEx->Elute Isolate 8. Concentrate and Dry Elute->Isolate Product Final Product: Azetidine-2-carboxylic acid Isolate->Product

Caption: High-level workflow for the reductive deprotection protocol.

The reductive cleavage of the N-S bond is believed to proceed through a single-electron transfer (SET) mechanism.

G Proposed Reaction Mechanism Start 1-Tosyl-Azetidine-2-COOH RadicalAnion [Radical Anion Intermediate] Start->RadicalAnion + Mg (e⁻) (SET 1) CleavageProducts Azetidinyl Radical + p-Toluenesulfinate Anion RadicalAnion->CleavageProducts N-S Bond Cleavage AzetidinylRadical Azetidinyl Radical AzetidinylAnion Azetidinyl Anion AzetidinylRadical->AzetidinylAnion + Mg (e⁻) (SET 2) FinalProduct Azetidine-2-COOH AzetidinylAnion->FinalProduct + 2H⁺ (from MeOH) (Protonation)

Caption: Proposed single-electron transfer (SET) mechanism for detosylation.

Expected Results and Data

The described protocol reliably provides the target compound in good yield and high purity.

Table 1: Representative Reaction Parameters and Outcomes

Parameter Value Notes
Scale10.0 mmolEasily scalable from 1 to 50 mmol.
Mg Equivalents5.0A significant excess is required to overcome surface oxidation.
Temperature25 °CReaction proceeds smoothly at ambient temperature.
Reaction Time4-6 hoursMonitor by TLC for optimal endpoint determination.
Typical Yield 75-85% Isolated yield after purification.
Purity >98% Determined by ¹H NMR and LC-MS.

Table 2: Characterization Data for Azetidine-2-carboxylic Acid

Analysis Expected Data
Appearance White crystalline solid
¹H NMR (D₂O, 400 MHz) δ 4.60 (t, 1H), 3.85-4.00 (m, 2H), 2.50-2.70 (m, 2H)
¹³C NMR (D₂O, 100 MHz) δ 175.0 (C=O), 65.5 (CH), 52.0 (CH₂), 28.5 (CH₂)
MS (ESI+) m/z 102.05 [M+H]⁺

Troubleshooting and Field Insights

Problem Probable Cause(s) Recommended Solution(s)
Stalled or Incomplete Reaction 1. Passivated magnesium surface (MgO layer).2. Insufficient sonication power.3. "Wet" methanol.1. Use fresh, high-purity magnesium turnings. Briefly pre-activate Mg with a crystal of iodine if necessary.2. Ensure the flask is properly positioned in the sonicator's active zone.3. Use freshly opened anhydrous methanol.
Low Isolated Yield 1. Incomplete elution from the ion-exchange column.2. Formation of side products due to prolonged reaction time.1. Ensure complete elution by monitoring fractions with ninhydrin. Use a slightly more concentrated ammonia solution (e.g., 3-4%) if the product is strongly bound.2. Stop the reaction as soon as the starting material is consumed (as per TLC/LC-MS).
Product Contaminated with Salts Incomplete washing of the ion-exchange column before elution.Increase the volume of deionized water used to wash the loaded column to ensure all non-basic impurities are removed before eluting with ammonia.

Conclusion

The reductive deprotection of this compound using magnesium in methanol under sonication is a highly effective and robust method. It successfully navigates the dual challenges of cleaving a stable sulfonamide bond while preserving a delicate, strained heterocyclic ring. The protocol is operationally simple, avoids harsh reagents and extreme temperatures, and provides the desired product in high yield and purity. This makes it an invaluable tool for researchers, scientists, and drug development professionals working with azetidine-containing scaffolds and other sensitive nitrogen heterocycles.

References

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]5]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]1]

  • Alonso, E., Ramón, D. J., & Yus, M. (1997). Arene-Catalyzed Lithiation of Sulfonamides: A New General Methodology for the Reductive Cleavage of the S-N Bond. The Journal of Organic Chemistry, 62(2), 417–421. (Note: While a specific paper on Mg/MeOH for azetidines was not found, this reference discusses related reductive cleavage, and the primary protocol is based on the cited aziridine work.)
  • Choi, H., & Lee, H. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Retrieved from [Link]2]

  • Alonso, D. A., Nájera, C., & Varea, M. (2003). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 68(16), 6445–6449. Retrieved from [Link]8]

  • Bajwa, J. S., & Sun, X. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425–6427. Retrieved from [Link]]

  • Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Journal of Organic Chemistry. (Note: This provides context on sodium naphthalenide as a potent reductive deprotecting agent). Retrieved from [Link]6]

  • Chebanov, V. A., & Desenko, S. M. (2014). Strained Aza-Heterocycles in Synthesis. Molecules, 19(9), 14389-14392. Retrieved from [Link]3]

  • Chekhlov, R. J., & Cheprakov, A. V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Retrieved from [Link]4]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2006(12), 1855-1865. Retrieved from [Link]7]

Sources

Application Notes and Protocols for the Incorporation of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Peptidomimetics

In the dynamic landscape of drug discovery and development, peptidomimetics stand out as a promising class of therapeutics. These novel molecules are designed to mimic the structure and function of natural peptides, while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in the design of peptidomimetics is the incorporation of non-proteinogenic amino acids, which can induce specific conformational constraints and enhance resistance to enzymatic degradation.

Among the vast array of unnatural amino acids, L-azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has garnered significant attention.[1][2] Its incorporation into peptide chains can significantly alter their secondary and tertiary structures, influencing their biological activity.[3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of a specifically protected form of this unique building block, 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid, into peptidomimetics. The p-toluenesulfonyl (tosyl) group serves as a robust protecting group for the azetidine nitrogen, offering unique advantages in the context of solid-phase peptide synthesis (SPPS).[5]

These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of azetidine-based peptidomimetics in their work.

The Rationale Behind Azetidine Incorporation and Tosyl Protection

The deliberate incorporation of azetidine-2-carboxylic acid into a peptide backbone is a strategic decision aimed at modulating its conformational properties. Compared to the five-membered ring of proline, the quasi-planar geometry of the azetidine ring imparts a higher degree of conformational rigidity.[2] This can lead to a higher propensity for the amide bond involving the azetidine nitrogen to adopt a cis conformation, a feature that can be exploited to stabilize specific secondary structures like β-turns.[6]

The choice of the tosyl group for protecting the azetidine nitrogen is equally deliberate. The N-tosyl bond is known for its stability under a wide range of reaction conditions, including the basic conditions used for Fmoc removal and the acidic conditions for Boc removal in SPPS.[5] This orthogonality makes the tosyl group a valuable tool for specific applications where its retention on the peptide backbone is desired until a later synthetic step.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available precursors. An exemplary synthetic route is outlined below. It is important to note that various synthetic strategies exist, and the chosen method may be adapted based on available starting materials and laboratory capabilities.[3][7][8]

Synthesis_Workflow Start Commercially Available Starting Material (e.g., 4-oxo-azetidine-2-carboxylic acid derivative) Step1 Hydride Reduction Start->Step1 Step2 N-Protection with Tosyl Chloride (TsCl) Step1->Step2 Step3 Oxidation of the Primary Alcohol Step2->Step3 FinalProduct 1-[(4-Methylphenyl)sulfonyl] -2-azetidinecarboxylic acid Step3->FinalProduct

Caption: A generalized workflow for the synthesis of the target molecule.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most widely used method for the chemical synthesis of peptides.[9][10] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9][10] The following sections provide detailed protocols for the incorporation of this compound using standard Fmoc-based SPPS.

Materials and Reagents
Reagent/MaterialGradeSupplier
Fmoc-Rink Amide MBHA resinSynthesis GradeVarious
This compoundSynthesis GradeSynthesized or Custom Order
Fmoc-protected amino acidsSynthesis GradeVarious
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeVarious
Oxyma PureSynthesis GradeVarious
PiperidineACS GradeVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Diethyl etherACS GradeVarious
Experimental Protocol: Fmoc-Based SPPS

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ac-Ala-Aze(Ts)-Phe-NH2) on a 0.1 mmol scale.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin_Swell 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Swell->Fmoc_Deprotection Washing1 3. DMF Wash Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH/DIC/Oxyma) Washing1->Coupling Washing2 5. DMF Wash Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection 6. Final Fmoc Deprotection Washing2->Final_Deprotection Acetylation 7. N-terminal Acetylation (Optional) Final_Deprotection->Acetylation Cleavage 8. Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Precipitation 9. Precipitation in cold Diethyl Ether Cleavage->Precipitation Purification 10. Purification by RP-HPLC Precipitation->Purification Characterization 11. Characterization (MS, NMR) Purification->Characterization

Caption: Step-by-step workflow for the solid-phase synthesis of a peptidomimetic.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Fmoc-Rink Amide MBHA resin in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.[11]

  • Initial Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (5 mL). Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol), Oxyma Pure (0.4 mmol) in DMF (2 mL).

    • Add DIC (0.4 mmol) and allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (0.4 mmol) and Oxyma Pure (0.4 mmol) in DMF (2 mL).

    • Add DIC (0.4 mmol) and allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours.

    • Perform a Kaiser test.

  • Washing: Repeat step 5.

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • Coupling of the Final Amino Acid (Fmoc-Ala-OH): Repeat step 4 with Fmoc-Ala-OH.

  • Washing: Repeat step 5.

  • Final Fmoc Deprotection: Repeat step 2.

  • Washing: Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • N-terminal Acetylation (Optional): Treat the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin with DCM (5 x 5 mL) and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail (5 mL) to the dried resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Characterization:

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

Conformational and Biological Implications

The incorporation of azetidine-2-carboxylic acid can have profound effects on the structure and function of peptides. As a proline analogue, it can be incorporated into proteins, sometimes with toxic effects due to alterations in protein folding and function.[1][12] In the context of peptidomimetics, this structural perturbation is harnessed to achieve desired therapeutic outcomes.

Computational studies have shown that peptides containing azetidine residues are generally more flexible than their proline-containing counterparts.[4] However, the constrained nature of the four-membered ring can also stabilize specific conformations, such as β-sheets.[13][14] These conformational changes can lead to enhanced binding affinity for biological targets, improved metabolic stability, and altered pharmacokinetic profiles.

Troubleshooting and Key Considerations

  • Coupling Efficiency: The coupling of sterically hindered amino acids like this compound may be slower than for standard proteinogenic amino acids. It is crucial to monitor the coupling reaction completion using a qualitative test like the Kaiser test. If the coupling is incomplete, a second coupling step may be necessary.

  • Tosyl Group Stability: The tosyl group is generally stable to the conditions of Fmoc-based SPPS.[5] However, prolonged exposure to strong acids or bases should be avoided if the tosyl group is to be retained in the final product.

  • Cleavage: The standard TFA cleavage cocktail is typically sufficient to cleave the peptide from the resin and remove most common side-chain protecting groups. The tosyl group on the azetidine nitrogen will remain intact under these conditions.

  • Purification: The purification of azetidine-containing peptides by RP-HPLC is generally straightforward. The choice of the mobile phase and gradient will depend on the overall hydrophobicity of the peptide.

Conclusion

The incorporation of this compound represents a powerful strategy in the design and synthesis of novel peptidomimetics. The unique conformational constraints imposed by the azetidine ring, combined with the robust nature of the tosyl protecting group, provide medicinal chemists with a valuable tool for modulating the biological activity and pharmacokinetic properties of peptide-based drug candidates. The protocols and considerations outlined in this guide are intended to facilitate the successful application of this innovative building block in the pursuit of next-generation therapeutics.

References

  • Wadsworth, D. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(9), 713-727. [Link]

  • Kaneo, M., et al. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Wikipedia. (2023, December 2). Azetidine-2-carboxylic acid. [Link]

  • Tsai, C. C., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-1049. [Link]

  • Schimpl, M., et al. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 13(1), 609. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • Melo, S. R., et al. (2021). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • De la Torre, B. G., & Albericio, F. (2021). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Advances, 11(22), 13349-13353. [Link]

  • Beecham, A. F. (1957). Tosyl-α-amino Acids. II. The Use of the Acid Chlorides for Peptide Synthesis in the Presence of Aqueous Alkali. Journal of the American Chemical Society, 79(12), 3262-3263. [Link]

  • Akeson, A. L., et al. (1998). A 15-mer peptide (AF12198) is a potent and selective antagonist of the human type I interleukin-1 receptor. Journal of Biological Chemistry, 273(16), 9478-9484. [Link]

  • Trabocchi, A., et al. (2010). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2010(21), 4058-4067. [Link]

  • Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Isenegger, P. G., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 26(43), 9579-9585. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Tosylation of Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the N-tosylation of azetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique and valuable building block. The inherent ring strain and bifunctional nature of azetidine-2-carboxylic acid present specific challenges during N-protection. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve optimal reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the tosylation of azetidine-2-carboxylic acid in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Question 1: I am getting a very low yield of my desired N-tosyl-azetidine-2-carboxylic acid. What are the likely causes and how can I improve it?

Answer:

Low yields in this reaction can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting material. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Strained cyclic amines can sometimes be less reactive than their acyclic counterparts.

      • Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions, such as decomposition of the strained azetidine ring. A modest increase to 40-50 °C is a good starting point.

      • Increase Equivalents of Tosyl Chloride: While a slight excess of tosyl chloride (1.1-1.2 equivalents) is standard, you can cautiously increase this to 1.5 equivalents. Be aware that this will necessitate a more rigorous purification to remove unreacted tosyl chloride and its hydrolysis product, p-toluenesulfonic acid.

  • Suboptimal Base Selection: The choice and amount of base are critical.

    • Solution:

      • Base Strength: A base that is too weak may not sufficiently deprotonate the amine, while a base that is too strong can promote side reactions. Triethylamine (TEA) is a common choice. If you suspect basicity is an issue, consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) in catalytic amounts, or a weaker base like sodium bicarbonate in a biphasic system if you are experiencing side reactions.

      • Steric Hindrance: For sterically hindered amines, a bulkier base like diisopropylethylamine (DIPEA) can be beneficial.

      • Stoichiometry: Ensure at least two equivalents of base are used: one to neutralize the HCl byproduct of the reaction and one to deprotonate the carboxylic acid, which can interfere with the N-tosylation.

  • Poor Solubility: Azetidine-2-carboxylic acid is a zwitterion and may have poor solubility in common aprotic organic solvents.

    • Solution:

      • Solvent System: Consider a mixed solvent system. For instance, a mixture of a polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) with a small amount of a polar protic solvent like water can improve solubility. A biphasic Schotten-Baumann reaction condition (e.g., DCM/water or THF/water with a base like NaHCO₃ or K₂CO₃) is often effective for the tosylation of amino acids.

  • Side Reactions: The formation of undesired products can significantly lower the yield of the target molecule.

    • Solution:

      • O-Tosylation: The carboxylic acid can be tosylated to form a mixed anhydride, which is unstable and can lead to various byproducts. To minimize this, ensure the reaction temperature is kept low (0 °C to room temperature) and that the tosyl chloride is added slowly to the reaction mixture. Using a base that preferentially deprotonates the amine over the carboxylic acid can also be advantageous, though this is a subtle equilibrium to control.

      • Dimerization/Polymerization: Under certain conditions, intermolecular reactions can occur. Ensure the reaction is run at a suitable concentration (typically 0.1-0.5 M) to favor the intramolecular reaction.

Question 2: My reaction is messy, and I see multiple spots on my TLC plate. What are the common side products and how can I avoid them?

Answer:

A complex reaction mixture is a common challenge. Here are the likely culprits and mitigation strategies:

  • Unreacted Starting Material: As discussed above, this can be due to incomplete reaction.

  • p-Toluenesulfonic Acid: This is formed from the hydrolysis of excess tosyl chloride.

    • Solution: Use only a slight excess of tosyl chloride (1.1 eq). During workup, a wash with a mild aqueous base like saturated sodium bicarbonate solution will remove this acidic impurity.

  • Bis-tosylated Product: It is possible, though less common for the carboxylic acid to be tosylated.

    • Solution: As mentioned, maintain a low reaction temperature and add the tosyl chloride slowly.

  • Ring-Opened Products: The strained azetidine ring can be susceptible to nucleophilic attack, especially under harsh conditions.

    • Solution: Avoid strong nucleophiles and harsh pH conditions during the reaction and workup. Maintain a controlled temperature.

A visual troubleshooting guide is presented below:

Caption: Troubleshooting workflow for tosylation of azetidine-2-carboxylic acid.

Question 3: I am struggling with the purification of the final product. Any recommendations?

Answer:

Purification can indeed be challenging due to the amphiphilic nature of the product.

  • Extraction: After quenching the reaction, an acidic workup is necessary to protonate the carboxylic acid, making it more soluble in organic solvents. Adjust the pH of the aqueous layer to ~2-3 with a dilute acid like 1M HCl. Extract with a suitable organic solvent like ethyl acetate or DCM. Multiple extractions will be necessary.

  • Column Chromatography: This is often the most effective method for obtaining a pure product.

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol. A small amount of acetic acid (0.1-1%) in the mobile phase can help to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step. Experiment with different solvent systems, such as ethyl acetate/hexane or methanol/water.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the N-tosylation of azetidine-2-carboxylic acid?

A: The reaction proceeds via a nucleophilic attack of the nitrogen atom of the azetidine ring on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is required to deprotonate the nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The carboxylic acid moiety can complicate the reaction by also reacting with the base.

The general mechanism is depicted below:

Tosylation_Mechanism Azetidine Azetidine-2-COOH Deprotonated_Azetidine Deprotonated Azetidine (Anionic Nitrogen) Azetidine->Deprotonated_Azetidine + Base TsCl Tosyl Chloride (TsCl) Product_Complex Intermediate Complex TsCl->Product_Complex Base Base (e.g., TEA) HCl_Salt Base-HCl Salt Base->HCl_Salt + HCl Deprotonated_Azetidine->Product_Complex + TsCl Final_Product N-Tosyl-Azetidine-2-COOH Product_Complex->Final_Product - Cl-

Caption: General mechanism for the N-tosylation of azetidine-2-carboxylic acid.

Q2: Which reaction conditions are a good starting point for optimization?

A: A well-established starting point for the tosylation of amino acids is the Schotten-Baumann condition. Here is a recommended starting protocol:

ParameterRecommended Condition
Solvent Dichloromethane (DCM) / Water (1:1)
Base Potassium Carbonate (K₂CO₃)
Equivalents of Base 2.5 - 3.0
Tosylating Agent p-Toluenesulfonyl chloride (TsCl)
Equivalents of TsCl 1.1 - 1.2
Temperature 0 °C to Room Temperature
Reaction Time 4 - 12 hours (monitor by TLC)

Q3: Do I need to protect the carboxylic acid group before performing the tosylation?

A: In many cases, it is not strictly necessary to protect the carboxylic acid. By carefully controlling the reaction conditions (e.g., using a biphasic system with a moderate base like K₂CO₃ at low temperature), selective N-tosylation can be achieved. However, if you are consistently facing issues with side reactions or low yields, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to tosylation, followed by deprotection, is a viable, albeit longer, strategy.

Q4: Can I use other sulfonyl chlorides, like mesyl chloride (MsCl)?

A: Yes, mesyl chloride can also be used to form the N-mesyl derivative. Mesylates are generally more reactive and may require milder conditions. However, the resulting N-Ms group is also more difficult to remove if it is being used as a protecting group. The choice between tosyl and mesyl often depends on the subsequent steps in your synthetic route.

Q5: How does the ring strain of the azetidine affect the reaction?

A: The ring strain of azetidine makes it more susceptible to ring-opening reactions compared to larger rings like pyrrolidine or piperidine. This is a critical consideration when choosing reaction conditions. It is imperative to avoid harsh conditions, such as high temperatures or very strong acids or bases, which could lead to decomposition of the ring.

Experimental Protocol: A General Procedure for N-Tosylation

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Azetidine-2-carboxylic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Water (deionized)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of water and DCM.

  • Addition of Base: Add potassium carbonate (2.5 eq) to the mixture and stir vigorously until it dissolves.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Add a solution of p-toluenesulfonyl chloride (1.1 eq) in a small amount of DCM dropwise to the reaction mixture over 30 minutes, maintaining vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Workup - Separation: Once the reaction is complete, separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Workup - Acidification: Combine the organic layers and wash with 1M HCl (2 x 15 mL). Caution: This step is to remove any unreacted starting material. If your product is more soluble in the aqueous layer, you may need to acidify the initial aqueous layer and extract the product from there.

  • Workup - Neutralization: Wash the organic layer with saturated NaHCO₃ solution (1 x 20 mL) to remove p-toluenesulfonic acid, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate with 0.5% acetic acid.

References

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009, 2729–2732. [Link]

  • Amino acid C-tosylation? ResearchGate Discussion. [Link]

  • Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters, 2024. [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 2001, 6(4), 356-362. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 2023, 28(14), 5485. [Link]

Stability issues of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid

A Guide to Understanding and Managing pH-Dependent Stability

Welcome to the technical support guide for this compound. As Senior Application Scientists, we have compiled this resource to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for the stability challenges associated with this molecule. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can anticipate, troubleshoot, and manage stability issues effectively in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound.

Q1: What are the primary structural features of this molecule that influence its stability?

A1: The stability of this compound is primarily dictated by two key structural motifs:

  • The Azetidine Ring: This is a four-membered heterocyclic amine. Such small rings possess significant ring strain, making them susceptible to nucleophilic attack and subsequent ring-opening reactions.[1][2] This reactivity is a critical consideration during formulation and analysis.

  • The Sulfonamide Linkage: The bond between the sulfur atom and the azetidine nitrogen (-SO₂-N-) can be susceptible to hydrolysis under certain conditions, particularly at pH extremes.[3]

Q2: How does solution pH generally affect the stability of this compound?

A2: The pH of the solution is the most critical factor governing the degradation of this molecule.

  • Acidic Conditions (pH < 4): Strong acidic conditions can protonate the azetidine nitrogen, which significantly activates the strained ring towards nucleophilic attack and subsequent ring-opening.[2][4] This is a common degradation pathway observed in acidic mobile phases for HPLC or during formulation in acidic excipients.

  • Neutral Conditions (pH 6-8): The compound generally exhibits its highest stability in the neutral to slightly acidic pH range. However, long-term storage in solution, even at neutral pH, is not recommended without stability data.[5]

  • Basic Conditions (pH > 9): Strong basic conditions can promote hydrolysis of the sulfonamide bond.[3] Additionally, the carboxylate group will be deprotonated, which may influence solubility and intramolecular reactivity.

Q3: What are the likely degradation products I should be looking for?

A3: Based on the structure, the primary degradation products arise from two distinct pathways:

  • Azetidine Ring-Opening: Under acidic conditions, nucleophilic attack by water or other solvent molecules can lead to the formation of (2S)-1-amino-4-hydroxy-1-oxobutane-2-sulfonic acid derivatives.

  • Sulfonamide Bond Cleavage: Hydrolysis of the S-N bond would yield azetidine-2-carboxylic acid and 4-methylbenzenesulfonic acid.[6]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To ensure maximum stability, solutions should be prepared fresh whenever possible. For short-term storage, it is advisable to use a buffered solution with a pH between 4.5 and 6.5.[7] Solutions should be stored at low temperatures (2-8 °C) and protected from light to minimize both hydrolytic and potential photolytic degradation.[5] For long-term storage, storing the compound as a solid powder at -20°C or below is the best practice.

Q5: Which analytical techniques are most suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of the parent compound and detecting the formation of degradation products.[8][9] A stability-indicating method should be developed and validated to ensure that the parent peak is well-resolved from any potential degradants. Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products.[9]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for specific issues you may encounter during your research.

Issue 1: My compound appears to be degrading rapidly in my acidic HPLC mobile phase (e.g., 0.1% TFA in Water/Acetonitrile).

  • Plausible Cause: The low pH of the mobile phase is causing acid-catalyzed hydrolysis and ring-opening of the strained azetidine ring.[2] The trifluoroacetate anion can also act as a nucleophile, potentially forming ring-opened adducts.

  • Causality Explained: The lone pair of electrons on the azetidine nitrogen is protonated in a low pH environment. This protonation turns the nitrogen into a better leaving group, making the ring's carbon atoms more electrophilic and highly susceptible to attack by nucleophiles like water.

  • Troubleshooting Steps:

    • Increase Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to a less aggressive range, such as pH 3.5-5.5, using buffers like ammonium formate or ammonium acetate.

    • Reduce Temperature: Perform the chromatography at a lower column temperature (e.g., 15-25 °C) to decrease the rate of the degradation reaction.

    • Minimize Run Time: Use shorter gradients or higher flow rates to reduce the time the analyte spends in the acidic environment.

    • Confirm Degradation: Use LC-MS to analyze the new peaks and confirm if their mass corresponds to the expected ring-opened product.

Issue 2: I observe multiple new peaks after dissolving my compound in a basic buffer (e.g., pH 10 carbonate buffer) for a solubility study.

  • Plausible Cause: The high pH is likely promoting the hydrolysis of the sulfonamide S-N bond.

  • Causality Explained: The hydroxide ion (OH⁻) is a strong nucleophile that can attack the electrophilic sulfur atom of the sulfonyl group, leading to the cleavage of the S-N bond.

  • Troubleshooting Steps:

    • Work at Lower pH: If possible for your experiment, conduct solubility assessments at a more neutral pH.

    • Time-Course Analysis: Analyze samples at multiple time points (e.g., 0, 1, 4, and 8 hours) after dissolution to determine the rate of degradation. This can help you find a time window where the compound is sufficiently stable for your measurements.

    • Identify Degradants: Use LC-MS to check for masses corresponding to azetidine-2-carboxylic acid and p-toluenesulfonic acid.

Issue 3: My stability results are inconsistent when using different buffer species at the same pH.

  • Plausible Cause: General acid/base catalysis or nucleophilic catalysis by the buffer components themselves.

  • Causality Explained: Not all buffers are inert. For example, a phosphate or citrate buffer has nucleophilic oxygen atoms that can directly participate in the degradation reaction, attacking the azetidine ring or the sulfonyl group at a faster rate than water alone. Buffers like MES or HEPES are generally less nucleophilic.

  • Troubleshooting Steps:

    • Screen Non-Nucleophilic Buffers: Repeat the stability study using a panel of buffers. Compare a nucleophilic buffer (e.g., citrate) with a non-nucleophilic one (e.g., MES) at the same pH and ionic strength.

    • Check for Adducts: Use high-resolution mass spectrometry to search for potential adducts formed between your compound and the buffer molecule.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving stability issues.

G start Stability Issue Observed (e.g., new peaks, loss of parent) check_ph What is the pH of the system? start->check_ph acidic Acidic (pH < 4) check_ph->acidic basic Basic (pH > 9) check_ph->basic neutral Neutral (pH 4-9) check_ph->neutral acid_cause Likely Cause: Acid-catalyzed ring opening acidic->acid_cause base_cause Likely Cause: Base-catalyzed S-N hydrolysis basic->base_cause neutral_cause Check for other stressors: - Buffer catalysis? - Temperature? - Light exposure? neutral->neutral_cause acid_solution Solution: 1. Increase pH to > 4 2. Lower temperature 3. Use aprotic solvents if possible acid_cause->acid_solution base_solution Solution: 1. Decrease pH to < 9 2. Use non-nucleophilic buffers 3. Work at lower temp base_cause->base_solution neutral_solution Solution: 1. Screen non-nucleophilic buffers 2. Store protected from light 3. Prepare fresh solutions neutral_cause->neutral_solution confirm Confirm Degradant Identity (LC-MS) acid_solution->confirm base_solution->confirm neutral_solution->confirm

Caption: A decision tree for troubleshooting stability issues.

Experimental Protocols & Data

Data Summary: pH-Dependent Stability Profile

The following table summarizes the expected stability of this compound in aqueous solutions at ambient temperature.

pH RangeBuffer ExampleExpected StabilityPrimary Degradation Pathway
1-2 0.1 M HClVery Low Acid-Catalyzed Azetidine Ring-Opening
3-5 Acetate BufferModerate to High Slow Azetidine Ring-Opening
6-8 Phosphate/HEPES BufferHigh Minimal degradation over short periods
9-10 Carbonate BufferModerate Sulfonamide S-N Bond Hydrolysis
>11 0.01 M NaOHLow Rapid Sulfonamide S-N Bond Hydrolysis
Protocol 1: Forced Degradation Study for pH Stability Assessment

This protocol is designed to intentionally degrade the sample under controlled conditions to understand its degradation pathways, as recommended by ICH guidelines.[10]

Objective: To determine the degradation profile of the compound under hydrolytic stress at various pH levels.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid

  • Calibrated pH meter and balances

  • HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation:

    • Acidic Stress: To a vial, add 1 mL of the stock solution and 9 mL of 0.1 M HCl.

    • Basic Stress: To a separate vial, add 1 mL of the stock solution and 9 mL of 0.1 M NaOH.

    • Neutral Stress: To a third vial, add 1 mL of the stock solution and 9 mL of purified water.

    • Control: Prepare a control sample by diluting 1 mL of the stock solution with 9 mL of a 50:50 acetonitrile:water mixture.

  • Incubation: Incubate all vials at 60 °C. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching:

    • For the acidic sample, neutralize the aliquot with an equivalent amount of 0.1 M NaOH before analysis.

    • For the basic sample, neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

    • The neutral and control samples do not require quenching.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percentage of parent compound remaining and the area percent of any degradation products. Aim for 5-20% degradation to ensure key pathways are observed without excessive secondary degradation.[10]

Visualizing the Degradation Mechanisms

The following diagram illustrates the two primary degradation pathways influenced by pH.

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) parent_acid Parent Compound (Azetidine N is protonated) ring_opened Ring-Opened Product (e.g., via H2O attack) parent_acid->ring_opened Ring Opening parent_base Parent Compound sulfonamide_cleaved_N Azetidine-2-carboxylic acid parent_base->sulfonamide_cleaved_N S-N Hydrolysis sulfonamide_cleaved_S p-Toluenesulfonic acid parent_base->sulfonamide_cleaved_S S-N Hydrolysis parent_main 1-[(4-Methylphenyl)sulfonyl] -2-azetidinecarboxylic acid parent_main->parent_acid Low pH parent_main->parent_base High pH

Caption: Primary degradation pathways under acidic and basic conditions.

References

  • Brion, F., Houin, G., & Belpaire, F. (1987). Effects of pH upon the inhibition by sulphonylurea drugs of ATP-sensitive K+ channels in cardiac muscle. British Journal of Pharmacology, 92(3), 539–547. [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. [Link]

  • Li, Y., et al. (2022). Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening. Chemical Science, 13(15), 4348–4356. [Link]

  • Smith, C. R., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(13), 6929–6936. [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. [Link]

  • Baranowska, I., & Barchan, A. (2012). Studies on sulfonamide degradation products. ResearchGate. [Link]

  • Fan, J., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt C), 127661. [Link]

  • Khokhlov, A.L., et al. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Research Results in Pharmacology, 10(1), 53–66. [Link]

  • Lehto, P., et al. (1996). The effect of pH on the in-vitro dissolution of three second-generation sulphonylurea preparations: mechanism of antacid-sulphonylurea interaction. Journal of Pharmacy and Pharmacology, 48(9), 899-901. [Link]

  • Zhang, J., et al. (2010). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 152-153, 1172-1175. [Link]

  • Cernak, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7166-7224. [Link]

  • Alabugin, I. V., et al. (2020). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 16, 264-272. [Link]

  • Vanderhaegen, B., et al. (2016). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry, 64(3), 649-656. [Link]

  • Ingerslev, N., et al. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(1), 1-7. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603–1608. [Link]

  • Choi, Y. H., et al. (2012). The Duration of Sulfonylurea Treatment Is Associated with β-Cell Dysfunction in Patients with Type 2 Diabetes Mellitus. Journal of Diabetes Mellitus, 2(1), 93-99. [Link]

  • Głowacki, R., et al. (2019). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Molecules, 24(18), 3247. [Link]

  • Ho, S., et al. (2021). The Effects of pH and Excipients on Exenatide Stability in Solution. Pharmaceutics, 13(8), 1269. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 27(19), 6296. [Link]

  • Kanamaru, H., & Naito, T. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Gu, Z.-G., et al. (2018). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. Materials, 11(10), 1933. [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-154. [Link]

  • Reinbothe, S., et al. (2008). Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells. PLoS ONE, 3(10), e3510. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(17), 2729-2732. [Link]

  • Wang, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7949. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid. Here, we provide a comprehensive resource of troubleshooting strategies and frequently asked questions to facilitate your experimental success.

I. Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a complex molecular structure that contributes to its poor aqueous solubility. The presence of a carboxylic acid group suggests pH-dependent solubility. However, the bulky and hydrophobic (4-methylphenyl)sulfonyl, or tosyl, group significantly diminishes its ability to dissolve in aqueous media. The interplay between the polar carboxylic acid and sulfonyl functionalities and the nonpolar aromatic ring dictates the compound's overall solubility profile.

II. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and dissolution of this compound.

Q1: What is the expected solubility of this compound in common solvents?

A1: Due to the hydrophobic tosyl group, the compound is expected to have low solubility in water and other polar protic solvents at neutral pH. It will likely exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and to some extent in alcohols such as methanol and ethanol. The parent compound, azetidine-2-carboxylic acid, is water-soluble, indicating the tosyl group is the primary contributor to the poor solubility[1][2][3].

Q2: How does pH influence the solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound is highly pH-dependent. At low pH, the carboxylic acid group remains in its neutral, less soluble form. As the pH increases above the compound's pKa, the carboxylic acid is deprotonated to form a more soluble carboxylate salt[4][5][6]. Therefore, increasing the pH of the aqueous solution is a primary strategy to enhance its solubility.

Q3: Can I heat the solution to improve solubility?

A3: Gently heating the solution can increase the rate of dissolution and the saturation solubility. However, it is crucial to first assess the thermal stability of the compound. Prolonged heating at high temperatures can lead to degradation. Always perform initial stability studies, for instance, by dissolving a small amount in a suitable solvent, heating for a defined period, and then analyzing for degradation products using techniques like HPLC.

Q4: Are there any initial safety precautions I should take when handling this compound?

III. Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides detailed experimental protocols and the scientific rationale behind them to systematically address solubility problems.

Issue 1: The compound does not dissolve in my aqueous buffer.

This is the most common challenge. The following strategies can be employed, starting with the simplest and most direct method.

Causality: The low solubility in neutral aqueous solutions is due to the protonated state of the carboxylic acid. By increasing the pH, we can deprotonate the carboxylic acid, forming a highly polar and much more soluble carboxylate salt[8][9][10].

Experimental Protocol: Preparation of a Stock Solution via pH Adjustment

  • Initial Suspension: Suspend the desired amount of this compound in the aqueous buffer of your choice (e.g., PBS).

  • Titration with Base: While stirring, slowly add a dilute solution of a strong base, such as 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the suspension. As the pH increases, the solid should begin to dissolve.

  • Endpoint: Continue adding the base until all the solid has dissolved. Note the final pH of the solution.

  • Final pH Adjustment (Optional): If a specific final pH is required for your experiment, you can carefully back-titrate with a dilute acid (e.g., 1 M HCl), but be cautious not to let the pH drop too low, which could cause the compound to precipitate.

Self-Validation:

  • A clear solution should be obtained.

  • The final pH should be stable.

  • To confirm that the compound is not degrading, analyze a sample of the final solution using HPLC or LC-MS.

Diagram: Workflow for Solubility Enhancement by pH Adjustment

start Start: Insoluble Compound in Aqueous Buffer suspend Suspend Compound in Buffer start->suspend add_base Add Dilute Strong Base (e.g., 1M NaOH) Dropwise suspend->add_base monitor Monitor pH and Observe Dissolution add_base->monitor dissolved Is the Compound Fully Dissolved? monitor->dissolved dissolved->add_base No clear_solution Result: Clear, Soluble Stock Solution dissolved->clear_solution Yes adjust_ph Optional: Back-titrate to Target pH clear_solution->adjust_ph

Caption: Workflow for increasing solubility via pH adjustment.

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium[11][12][13].

Experimental Protocol: Screening for an Effective Co-solvent System

  • Solvent Selection: Choose a panel of biocompatible co-solvents to test. Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs)[12].

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/aqueous buffer mixtures at different ratios (e.g., 10%, 20%, 50% v/v).

  • Solubility Determination: Add an excess of the compound to each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Example Co-solvent Screening Data

Co-solventConcentration (% v/v in PBS)Apparent Solubility (µg/mL)
None0%< 1
Ethanol10%50
Ethanol20%150
Propylene Glycol10%80
Propylene Glycol20%250
PEG 40010%120
PEG 40020%400

Self-Validation:

  • A clear trend of increasing solubility with increasing co-solvent concentration should be observed.

  • Ensure the chosen co-solvent concentration is compatible with your downstream experimental system (e.g., not causing cell toxicity).

Diagram: Rationale for Co-Solvency

cluster_0 Aqueous System cluster_1 Aqueous-Organic Co-solvent System A Poorly Soluble Compound (Hydrophobic Tosyl Group) B Water Molecules (High Polarity) A->B Weak Interaction (Low Solubility) C Poorly Soluble Compound D Water + Co-solvent Molecules (Reduced Polarity) C->D Improved Interaction (Enhanced Solubility)

Caption: Mechanism of solubility enhancement by co-solvents.

Issue 2: The compound precipitates out of solution during my experiment.

Precipitation can occur if the concentration of the compound exceeds its solubility limit under the specific experimental conditions (e.g., dilution into a different buffer, temperature change).

Causality: Certain excipients, such as surfactants or cyclodextrins, can help to keep a compound in solution by forming micelles or inclusion complexes, respectively[14][15][16][17]. This is particularly useful for preventing precipitation upon dilution of a stock solution.

Experimental Protocol: Formulation with a Solubilizing Excipient

  • Excipient Selection: Choose an appropriate excipient. For non-cell-based assays, non-ionic surfactants like Tween® 80 or Polysorbate 80 can be effective. For cell-based assays, cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to lower toxicity.

  • Stock Solution Preparation:

    • For Surfactants: Prepare the stock solution in a buffer containing the surfactant at a concentration above its critical micelle concentration (CMC)[14].

    • For Cyclodextrins: Prepare a solution of the cyclodextrin in your buffer. Add the compound and stir until dissolved. Gentle heating may be required.

  • Experimental Dilution: Dilute the formulated stock solution into your experimental medium. The presence of the excipient should help to maintain the solubility of the compound.

Self-Validation:

  • Visually inspect for any signs of precipitation after dilution and over the time course of your experiment.

  • If possible, measure the concentration of the compound in the final experimental medium to confirm it remains in solution.

IV. Summary of Troubleshooting Strategies

IssuePotential CauseRecommended StrategyKey Principle
Failure to dissolve in aqueous bufferProtonated carboxylic acidpH Adjustment / Salt Formation Ionization of the carboxylic acid to a more soluble carboxylate salt[4][6][8].
High hydrophobicityUse of Co-solvents Reduction of solvent polarity to better match the solute[11][13].
Precipitation upon dilution or during experimentExceeding solubility limit in the final mediumFormulation with Solubilizing Excipients Micellar encapsulation or formation of inclusion complexes to keep the compound in solution[14][15].

V. References

  • Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]

  • PubChem. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • Britannica. (2026, January 17). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (+)-. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770.

  • Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 586-589.

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Teva api. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Almac. (n.d.). Key strategies central to overcoming poor API solubility. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Www.acgjournal.org.

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]

  • NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-oxo-1-phenyl-2-azetidinecarboxylic acid. Retrieved from [Link]

  • JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Chromatographic Separation of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the analysis and purification of these unique four-membered N-heterocycles. Azetidines are crucial building blocks in medicinal chemistry, and their efficient separation is paramount for accurate analysis and the synthesis of novel therapeutics.[1][2] This resource is structured to offer direct, actionable advice in a question-and-answer format, addressing specific experimental issues with in-depth explanations of the underlying chromatographic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatographic behavior of azetidine derivatives.

Q1: Why do my azetidine derivative peaks often show significant tailing in reversed-phase HPLC?

A1: Peak tailing is a frequent issue when analyzing azetidine derivatives, primarily due to their basic nature.[3] The nitrogen atom in the azetidine ring readily becomes protonated, leading to strong interactions with residual silanol groups on the surface of silica-based stationary phases (like C18 columns).[3][4] These secondary interactions cause a portion of the analyte molecules to be retained more strongly, resulting in an asymmetrical peak shape with a "tail."[3][4]

Q2: What is the initial recommended column chemistry for separating a new azetidine derivative?

A2: For most azetidine derivatives, a modern, high-purity, end-capped C18 column is a good starting point. These columns are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.[4] However, if your derivative is highly polar, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable.[5][6]

Q3: How does the mobile phase pH affect the retention and peak shape of azetidine derivatives?

A3: The mobile phase pH is a critical parameter.[7] Since azetidines are basic, a lower pH (e.g., pH 2-4) will ensure the analyte is in a consistent, fully protonated state. This can improve peak shape by minimizing interactions with silanol groups.[3] Conversely, a higher pH (e.g., pH 8-10) can be used to suppress the ionization of the azetidine nitrogen, making the molecule less polar and increasing its retention in reversed-phase chromatography. However, be mindful of the pH stability of your column.

Q4: Are there any specific considerations for the chiral separation of azetidine derivatives?

A4: Yes, the separation of enantiomers of chiral azetidines often requires specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs are a common choice. Normal-phase chromatography is frequently employed for the separation of diastereomers of protected azetidine derivatives.[8] The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal enantioselectivity.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Troubleshooting Scenario 1: Persistent Peak Tailing

Problem: Even with a modern C18 column, my primary azetidine-containing compound exhibits significant peak tailing, making accurate quantification difficult.

Causality Analysis: Persistent peak tailing, despite using a high-quality column, points to strong secondary interactions between the protonated azetidine and any remaining accessible silanol groups. The choice of mobile phase additives and pH is likely not optimal for mitigating these interactions.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to between 2.5 and 3.5 using a mass spectrometry (MS) compatible acid like formic acid (0.1%).

    • Rationale: At this low pH, the residual silanol groups on the silica surface will be fully protonated and thus less likely to interact with the positively charged azetidine derivative.[3]

  • Introduce a Competing Base:

    • Action: Add a small concentration (10-20 mM) of a competing base, such as triethylamine (TEA), to the mobile phase. Note: TEA is not MS-friendly. For MS applications, ammonium acetate or ammonium formate are suitable volatile buffers.[9]

    • Rationale: The competing base will interact with the active silanol sites, effectively shielding them from the azetidine analyte and improving peak symmetry.[4]

  • Increase Buffer Concentration:

    • Action: If using a buffer, increase its concentration (e.g., from 10 mM to 25 mM), ensuring it remains within the solubility limits of the mobile phase.

    • Rationale: A higher buffer concentration can help to maintain a consistent pH at the column surface and can also contribute to masking residual silanol activity.

  • Column Selection Re-evaluation:

    • Action: If tailing persists, consider a column with a different stationary phase, such as one with an embedded polar group or a superficially porous particle column.

    • Rationale: Embedded polar group columns offer alternative interaction mechanisms that can improve the peak shape of basic compounds. Superficially porous particles can enhance efficiency and reduce peak broadening.[10]

Troubleshooting Scenario 2: Poor Retention of Polar Azetidine Derivatives

Problem: My azetidine derivative, which has several polar functional groups, elutes at or near the void volume in reversed-phase chromatography, even with a highly aqueous mobile phase.

Causality Analysis: The analyte is too polar to be adequately retained by the non-polar C18 stationary phase. The partitioning of the analyte heavily favors the polar mobile phase.

Step-by-Step Troubleshooting Protocol:

  • Switch to HILIC Mode:

    • Action: Employ a HILIC column (e.g., amide, zwitterionic, or bare silica).[5][6][11] The mobile phase should be high in organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer.

    • Rationale: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the water content of the mobile phase.[5][12]

  • HILIC Mobile Phase Optimization:

    • Action: Optimize the buffer concentration and pH in the HILIC mobile phase. Ammonium formate or ammonium acetate (5-20 mM) are excellent choices as they are volatile and MS-compatible.[9]

    • Rationale: The ionic strength and pH of the mobile phase in HILIC can significantly influence retention by affecting both partitioning and electrostatic interactions.

Workflow for Switching to HILIC for Polar Azetidines

HILIC_Workflow start Poor Retention in RP-HPLC col_select Select HILIC Column Amide Zwitterionic Bare Silica start->col_select Switch to HILIC mp_prep mp_prep col_select->mp_prep gradient Develop Gradient Decrease Organic Content Over Time mp_prep->gradient optimize Optimize Buffer Concentration pH gradient->optimize Fine-tune end Successful Separation optimize->end

Caption: A logical workflow for transitioning from reversed-phase to HILIC for the analysis of polar azetidine derivatives.

Part 3: Data and Protocols

Table 1: Recommended Starting Conditions for Azetidine Derivative Separation
Chromatographic Mode Analyte Polarity Stationary Phase Mobile Phase A Mobile Phase B Typical Gradient Key Considerations
Reversed-Phase Low to ModerateC18, High-Purity, End-capped (e.g., Type B silica)0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile5-95% B over 15 minControl pH to minimize peak tailing.[4]
HILIC HighAmide or Zwitterionic95:5 Acetonitrile:Water with 10 mM Ammonium Acetate50:50 Acetonitrile:Water with 10 mM Ammonium Acetate0-50% B over 10 minEnsure proper column equilibration.[5][6]
Chiral (Normal Phase) EnantiomersPolysaccharide-based (e.g., Cellulose or Amylose derivatives)n-Hexane or HeptaneIsopropanol or EthanolIsocraticOptimize alcohol modifier for resolution and retention.[8]
Experimental Protocol: Generic Method Development for a Novel Azetidine Derivative

This protocol outlines a systematic approach to developing a robust separation method.

  • Analyte Characterization:

    • Determine the polarity and pKa of the azetidine derivative. This information will guide the initial choice of chromatographic mode.

  • Initial Scouting Run (Reversed-Phase):

    • Column: C18, 2.7 or 3.5 µm particle size, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV (e.g., 254 nm) or MS.

    • Analysis: Evaluate retention time, peak shape, and resolution.

  • Method Optimization:

    • If poor retention: Proceed to HILIC scouting (see Table 1).

    • If peak tailing: Implement the troubleshooting steps in Scenario 1.

    • If co-elution: Adjust the gradient slope or change the organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_tailing Tailing Solutions cluster_retention Retention Solutions start Chromatographic Problem peak_tailing Peak Tailing? start->peak_tailing poor_retention Poor Retention? peak_tailing->poor_retention No lower_ph Lower Mobile Phase pH peak_tailing->lower_ph Yes switch_hilic Switch to HILIC poor_retention->switch_hilic Yes add_additive Add Competing Base/Buffer lower_ph->add_additive Still Tailing change_col Change Column (e.g., Embedded Polar Group) add_additive->change_col Still Tailing optimize_hilic Optimize HILIC Conditions switch_hilic->optimize_hilic

Caption: A decision tree to guide troubleshooting common issues in azetidine chromatography.

References

  • U.S. National Library of Medicine. (n.d.). Azetidines. PubChem. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines.
  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Phenomenex. (2023, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Welin, E. R., et al. (2017). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 82(23), 12345-12359.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley].
  • Mastelf. (2024, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • Zakaria, P., et al. (2010). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines.
  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC North America, 31(7), 578-583.
  • Guillarme, D., & Veuthey, J. L. (2009). A compendium of the principal stationary phases used in hydrophilic interaction chromatography: where have we arrived? CHIMIA International Journal for Chemistry, 63(5), 271-276.
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic separations. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Sulfonylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfonylated amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the handling, storage, and application of this important class of molecules. By understanding the underlying chemical principles, you can anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.

I. Understanding the Core Challenges: The Nature of the Sulfonamide Bond

The sulfonamide linkage (R-SO₂-NR'R''), while robust, introduces specific chemical properties to the amino acid that differ significantly from the native peptide bond. Understanding these differences is the cornerstone of successful experimentation. The primary challenges revolve around the hydrolytic stability of the S-N bond, susceptibility to certain reaction conditions, and potential for side reactions during synthesis.

II. Troubleshooting Guide: From Synthesis to Application

This section addresses common problems encountered in the lab, providing both the "what to do" and the critical "why it works."

A. Synthesis & Purification Pitfalls

Question: My sulfonylation reaction is giving a low yield and multiple byproducts. What's going wrong?

Answer: Low yields and product mixtures in sulfonylation reactions often stem from a few key issues: di-sulfonylation, hydrolysis of the sulfonyl chloride, and side reactions with amino acid side chains.

  • Di-sulfonylation: This is a frequent side reaction where a primary amine reacts with two equivalents of a sulfonyl chloride.[1] The mono-sulfonated product has an acidic N-H proton, which, in the presence of a base, can be deprotonated to form a nucleophilic anion that reacts with a second molecule of sulfonyl chloride.[1]

    • Troubleshooting Strategy:

      • Stoichiometry Control: Use a slight excess of the amino acid (1.1-1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonylating agent is the limiting reagent.

      • Slow Addition: Add the sulfonyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of the di-sulfonylated product.[1]

      • Base Selection: A non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge can be preferable to pyridine or triethylamine, as they are less likely to promote the second sulfonylation.

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture. This leads to the formation of the corresponding sulfonic acid, which is unreactive towards the amine.

    • Troubleshooting Strategy:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Reagent Quality: Use a fresh bottle of sulfonyl chloride or one that has been properly stored to minimize exposure to atmospheric moisture.

  • Side Chain Reactivity: Amino acid side chains with nucleophilic groups (e.g., the hydroxyl group of serine/threonine, the thiol of cysteine, or the imidazole of histidine) can compete with the alpha-amino group for reaction with the sulfonyl chloride.

    • Troubleshooting Strategy:

      • Protecting Groups: Employ appropriate protecting groups for reactive side chains that are stable to the sulfonylation conditions but can be removed orthogonally.

Question: I'm struggling to purify my sulfonylated amino acid by HPLC. The peaks are broad, or I have co-eluting impurities.

Answer: Purification of sulfonylated amino acids can be challenging due to their unique polarity and potential for interaction with the stationary phase.

  • Broad Peaks: This can be caused by interactions with residual silanols on the silica-based column.

    • Troubleshooting Strategy:

      • Mobile Phase Additives: Add a small amount of a competing agent, like trifluoroacetic acid (TFA) (0.05-0.1%), to the mobile phase. TFA can protonate the silanols, reducing their interaction with your compound and leading to sharper peaks.

      • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to these secondary interactions.

  • Co-eluting Impurities: Di-sulfonylated byproducts are often less polar and may elute close to your desired product.

    • Troubleshooting Strategy:

      • Gradient Optimization: Develop a shallower gradient in the region where your product and the impurity elute to improve resolution.

      • Alternative Chromatography Modes: If reversed-phase HPLC is not providing adequate separation, consider other techniques like hydrophilic interaction liquid chromatography (HILIC) for highly polar compounds or ion-exchange chromatography.

Experimental Protocol: A General Method for the Synthesis of N-Sulfonylated Amino Acids

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amino acid (1.1 eq.) and a suitable base (e.g., triethylamine, 2.2 eq.) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Sulfonylation: Slowly add a solution of the sulfonyl chloride (1.0 eq.) in the same anhydrous solvent to the reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Diagram: Troubleshooting Di-sulfonylation

troubleshooting_disulfonylation start Di-sulfonylation Observed check_stoichiometry Adjust Stoichiometry: - Use 1.1-1.2 eq. Amine - Slow Addition of Sulfonyl Chloride start->check_stoichiometry check_base Modify Base: - Use a weaker, non-nucleophilic base (e.g., 2,6-lutidine) check_stoichiometry->check_base Problem Persists success Mono-sulfonylation Achieved check_stoichiometry->success Problem Solved check_temp Lower Temperature: - Run reaction at 0°C or below check_base->check_temp Problem Persists check_base->success Problem Solved check_temp->success Problem Solved

Caption: A workflow for troubleshooting and resolving di-sulfonylation issues.

III. FAQs: Handling and Storage

Question: What are the optimal storage conditions for solid sulfonylated amino acids?

Answer: As a solid, sulfonylated amino acids are generally stable. However, to ensure long-term integrity, follow these guidelines:

Storage ParameterRecommendationRationale
Temperature -20°CMinimizes the rate of any potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against slow oxidation and reaction with atmospheric moisture.
Light Amber vial or stored in the darkPrevents potential photolytic cleavage of the sulfonamide bond.[2]
Moisture Desiccated environmentSulfonyl chlorides, common starting materials, are moisture-sensitive, and residual amounts could lead to degradation.

Question: How stable are sulfonylated amino acids in solution, and what solvents are recommended?

Answer: The stability of sulfonylated amino acids in solution is highly dependent on the pH and temperature. The sulfonamide bond is generally more resistant to hydrolysis than a peptide bond, but it is not completely inert.

  • pH Stability:

    • Acidic Conditions (pH < 4): The sulfonamide bond is relatively stable to acidic conditions. However, very strong acids and high temperatures can lead to hydrolysis over time.

    • Neutral Conditions (pH 6-8): Generally, sulfonylated amino acids exhibit good stability at neutral pH.

    • Basic Conditions (pH > 9): Basic conditions can promote the hydrolysis of the sulfonamide bond, especially at elevated temperatures. The N-H proton of the sulfonamide is acidic and can be removed by a strong base, which can facilitate degradation pathways.

  • Solvent Choice:

    • For short-term storage (days) at 4°C, a slightly acidic buffer (pH 5-6) is often a good choice.

    • For non-aqueous applications, anhydrous aprotic solvents like DMF, DMSO, or acetonitrile are suitable. However, be aware that amino acid solutions in DMF can degrade over several weeks, even when stored at 4°C.[3] It is always best to prepare solutions fresh when possible.[3]

Question: Can I freeze-thaw solutions of sulfonylated amino acids?

Answer: It is best to avoid repeated freeze-thaw cycles. This can lead to degradation of the compound and the introduction of moisture. If you need to use a solution multiple times, it is recommended to aliquot it into single-use vials after preparation and store them at -20°C or -80°C.

Diagram: Key Factors in Sulfonylated Amino Acid Stability

stability_factors stability Compound Stability pH pH stability->pH temperature Temperature stability->temperature light Light Exposure stability->light moisture Moisture stability->moisture solvent Solvent stability->solvent

Caption: Factors influencing the stability of sulfonylated amino acids.

IV. Analytical Characterization

Question: How can I confirm the identity and purity of my sulfonylated amino acid?

Answer: A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment. Look for the characteristic chemical shifts of the amino acid backbone and the sulfonyl group's aromatic or aliphatic protons. The N-H proton of the sulfonamide can sometimes be observed, although it may be broad or exchange with solvent.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • Expert Insight: NMR is also invaluable for identifying byproducts like the di-sulfonylated species, which will have a distinct set of signals.[4]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of your product.

    • LC-MS: Couples the separation power of HPLC with the detection capabilities of MS, allowing you to determine the mass of your product and any impurities. This is particularly useful for monitoring reaction progress and assessing purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to assess the purity of the sample by separating the main component from any impurities. A pure sample should ideally show a single, sharp peak.

By implementing these best practices and troubleshooting strategies, you can enhance the reliability of your research and the quality of your results when working with sulfonylated amino acids.

V. References

  • ResearchGate. (2025). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. [Link]

  • PubMed. (2012). Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations. [Link]

  • PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]

  • ResearchGate. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • PubMed. (1968). Photolytic cleavage of sulfonamide bonds. [Link]

Sources

Validation & Comparative

A Comparative Guide to Proline Analogs in Peptide Conformation: The Case of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Proline in Peptide Architecture

In the intricate world of peptide and protein structure, proline stands apart. Its unique cyclic side chain, which loops back to form a tertiary amide bond with the peptide backbone, imparts a significant conformational rigidity.[1] This structural constraint is a cornerstone of protein folding, influencing the formation of turns, helices, and other secondary structures that are critical for biological function.[2] Proline's distinctiveness is further highlighted by its ability to readily adopt both cis and trans conformations of the Xaa-Pro peptide bond, a feature that dramatically expands the conformational landscape of a peptide chain.[1][3]

The quest for novel therapeutics and biomaterials has driven researchers to explore proline analogs, synthetic derivatives designed to exert even greater control over peptide conformation. These analogs, by virtue of modified ring sizes, substitutions, or the introduction of heteroatoms, offer a toolkit for fine-tuning the three-dimensional structure of peptides and, consequently, their biological activity. This guide provides a comparative analysis of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid against other proline analogs, offering insights into their potential to modulate peptide conformation.

The Conformational Landscape of Proline and its Analogs

The conformational preferences of proline and its analogs are primarily dictated by the interplay of steric and electronic effects within their cyclic structures. These, in turn, influence the dihedral angles (Φ, Ψ, and ω) of the peptide backbone.

L-Proline (Pro): The Natural Conformational Switch

L-proline's five-membered pyrrolidine ring restricts the Φ dihedral angle to a narrow range (approximately -60° to -75°), significantly reducing the conformational freedom of the peptide backbone.[1] The ring itself is not planar and exists in two puckered conformations: Cγ-endo (exo pucker) and Cγ-exo (endo pucker).[4] Furthermore, the energy barrier between the cis and trans isomers of the Xaa-Pro peptide bond is relatively low, allowing for a dynamic equilibrium between these two states.[3]

L-Azetidine-2-carboxylic Acid (Aze): A More Flexible Four-Membered Ring

L-azetidine-2-carboxylic acid, a lower homolog of proline with a four-membered ring, introduces a different set of conformational constraints.[2][5] While still restricting the backbone, the smaller ring size leads to some notable differences:

  • Increased Flexibility: Computational studies suggest that peptides containing Aze may be somewhat more flexible than their proline-containing counterparts due to reduced steric hindrance.[5]

  • Turn Preference: While proline is a strong promoter of β-turns, the four-membered ring of Aze has been shown to stabilize γ-turn-like conformations in short peptides.[6]

  • cis/trans Isomerization: The incorporation of Aze can perturb the typical secondary structure of proline-rich sequences. In some instances, such as in the tetrapeptide Boc-(L-Aze-L-Pro)2-Opcp, it can induce an all-cis peptide bond conformation.[7]

4(R)-Hydroxy-L-proline (Hyp): The Collagen Stabilizer

4(R)-Hydroxy-L-proline, a post-translationally modified form of proline, is a key component of collagen. The hydroxyl group introduces an additional stereocenter and the potential for hydrogen bonding, which significantly stabilizes the collagen triple helix.[8] The electron-withdrawing effect of the hydroxyl group can also influence the ring pucker and the kinetics of cis/trans isomerization.[9]

This compound: A Hypothesized Conformational Lock

Direct experimental data on the conformational effects of incorporating this compound into peptides is not extensively available in the peer-reviewed literature. However, based on the known properties of the azetidine ring and the tosyl group, we can extrapolate its likely influence on peptide conformation.

The N-tosyl group is a bulky and strongly electron-withdrawing moiety.[10] Its presence on the azetidine nitrogen is anticipated to introduce significant conformational constraints through both steric and electronic effects.

  • Steric Hindrance: The sheer size of the tosyl group would likely impose severe restrictions on the rotation around the N-Cα bond (Φ dihedral angle) and could also influence the preceding residue's Ψ angle. This steric bulk may favor a specific ring pucker of the azetidine ring to minimize unfavorable interactions.

  • Electronic Effects: The electron-withdrawing nature of the sulfonyl group is expected to decrease the double-bond character of the amide bond. This would be achieved by pulling electron density away from the nitrogen, leading to a greater sp3 hybridization.[9] Such an effect would lower the rotational barrier for cis/trans isomerization, although the steric bulk of the tosyl group might counteract this by favoring one isomer. It is plausible that the combination of the strained four-membered ring and the bulky, electron-withdrawing N-tosyl group could "lock" the peptide bond into a specific, and potentially novel, conformation.

Comparative Conformational Parameters (Hypothetical)

The following table presents a qualitative comparison of the expected conformational parameters for peptides containing these proline analogs. The values for this compound are hypothetical and based on the reasoning outlined above.

Proline AnalogRing SizeKey Structural FeatureExpected Turn PreferenceExpected cis/trans Isomerization
L-Proline5-memberedPyrrolidine ringβ-turnsDynamic equilibrium
L-Azetidine-2-carboxylic Acid4-memberedAzetidine ringγ-turns[6]Can favor cis in some contexts[7]
4(R)-Hydroxy-L-proline5-memberedHydroxyl groupβ-turnsInfluenced by H-bonding and electronics
This compound4-memberedN-tosyl groupHighly constrained, potentially novel turnLikely locked in a specific conformation

Experimental Protocols for Conformational Analysis

The conformational analysis of peptides containing proline analogs typically involves a combination of synthesis, purification, and spectroscopic characterization.

Solid-Phase Peptide Synthesis (SPPS)

A standard manual solid-phase peptide synthesis protocol using Fmoc/tBu chemistry is outlined below.

Resin Rink Amide Resin Fmoc_removal_1 Fmoc Removal (20% piperidine in DMF) Resin->Fmoc_removal_1 Wash_1 Wash (DMF, IPA, DCM) Fmoc_removal_1->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DCC/HOBt in DMF) Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Repeat Repeat for each amino acid in sequence Wash_2->Repeat n-1 cycles Final_Fmoc_removal Final Fmoc Removal Repeat->Final_Fmoc_removal Cleavage Cleavage from Resin (TFA cocktail) Final_Fmoc_removal->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis.

  • Resin Swelling and Deprotection: Swell the Rink Amide resin in N,N-dimethylformamide (DMF). Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF, isopropanol (IPA), and dichloromethane (DCM) to remove excess reagents.

  • Amino Acid Coupling: Pre-activate the desired Fmoc-protected amino acid (including the proline analog) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall complexity of the sample and to observe the chemical shifts of the amide and alpha-protons. The presence of multiple sets of peaks for a single residue can indicate the presence of cis and trans isomers.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Use to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the secondary structure and the cis/trans conformation of proline peptide bonds. Strong Hα(i) - Hα(i-1) NOEs are indicative of a trans peptide bond, while strong Hα(i-1) - Hδ(i) NOEs suggest a cis conformation.

  • Data Analysis: Assign the resonances and analyze the NOE patterns to determine the dihedral angle restraints. Use these restraints in molecular modeling software to calculate a family of structures consistent with the NMR data.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide.

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 50-100 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectrophotometer.

  • Data Analysis: The shape and magnitude of the CD spectrum are characteristic of different secondary structures. For example, a polyproline II (PPII) helix, common in proline-rich peptides, exhibits a strong negative band around 206 nm and a positive band around 228 nm. Deviations from this signature can indicate the presence of other structural elements or the influence of the proline analog.

Visualizing the Structural Differences

The following diagrams illustrate the key structural differences between proline, L-azetidine-2-carboxylic acid, and the N-tosylated analog.

cluster_pro L-Proline cluster_aze L-Azetidine-2-carboxylic Acid cluster_tosyl_aze This compound Pro Aze TosylAze

Sources

A Comparative Guide to the Synthetic Routes of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid, a key chiral building block, is of significant interest to researchers and professionals in drug development and medicinal chemistry. Its rigid four-membered azetidine ring and the presence of a synthetically versatile carboxylic acid and a sulfonamide group make it a valuable scaffold for constructing novel therapeutic agents. The stereochemistry at the C2 position is crucial for its biological activity, necessitating stereoselective synthetic strategies. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, starting from the readily available chiral precursor, L-aspartic acid. The objective is to equip researchers with the necessary information to select the most suitable method based on their specific laboratory capabilities, desired scale, and overall synthetic goals.

Route 1: The Industrial Approach via a 4-Oxo-azetidine Intermediate

This route, detailed in patent literature, represents a scalable and efficient method for the industrial production of azetidine-2-carboxylic acid derivatives.[1] The strategy hinges on the initial formation of a β-lactam (4-oxo-azetidine) ring, followed by a series of functional group transformations to yield the desired product.

Synthetic Workflow

The synthesis commences with the protection of L-aspartic acid, followed by a Dieckmann-like condensation to form the 4-oxo-2-azetidinecarboxylate intermediate. Subsequent reduction of both the ester and the amide functionalities, followed by selective N-protection and oxidation of the primary alcohol, affords the N-protected azetidine-2-carboxylic acid. The final step involves the crucial N-sulfonylation to introduce the tosyl group.

Route_1_Workflow cluster_0 Stage 1: β-Lactam Formation cluster_1 Stage 2: Reduction and Functionalization cluster_2 Stage 3: Final Assembly L-Aspartic_Acid L-Aspartic Acid Diester_Protection Diester Protection (e.g., Isopropanol, SOCl₂) L-Aspartic_Acid->Diester_Protection N-Silylation_Cyclization N-Silylation & Cyclization (e.g., TMSCl, t-BuMgCl) Diester_Protection->N-Silylation_Cyclization 4-Oxo-azetidine Isopropyl (2S)-4-oxo-2- azetidinecarboxylate N-Silylation_Cyclization->4-Oxo-azetidine Reduction Hydride Reduction (e.g., LiAlH₄) 4-Oxo-azetidine->Reduction To Stage 2 Azetidine-2-methanol (S)-Azetidine-2-methanol N-Protection N-Protection (e.g., Boc₂O or Cbz-Cl) Azetidine-2-methanol->N-Protection N-Protected_Methanol N-Protected (S)-azetidine- 2-methanol N-Protection->N-Protected_Methanol Oxidation Oxidation (e.g., TEMPO/NaOCl) N-Protected_Methanol->Oxidation N-Protected_Acid N-Protected (S)-azetidine- 2-carboxylic acid Oxidation->N-Protected_Acid Deprotection Deprotection (if necessary) N-Protected_Acid->Deprotection To Stage 3 Azetidine_Acid (S)-Azetidine-2- carboxylic acid N-Tosylation N-Tosylation (TsCl, Base) Azetidine_Acid->N-Tosylation Final_Product 1-[(4-Methylphenyl)sulfonyl]-2- azetidinecarboxylic acid N-Tosylation->Final_Product

Caption: Workflow for Route 1 via a 4-oxo-azetidine intermediate.

Experimental Protocol: Key Stages

Stage 1: Synthesis of Isopropyl (2S)-4-oxo-2-azetidinecarboxylate [1]

  • Esterification: L-aspartic acid is suspended in isopropanol, and thionyl chloride is added slowly. The mixture is refluxed for several hours. After concentration, the product, diisopropyl L-aspartate hydrochloride, is crystallized.

  • Cyclization: The diester hydrochloride is dissolved in toluene, and trimethylsilyl chloride and triethylamine are added to protect the nitrogen atom. After filtration of the salt, the solution is treated with a Grignard reagent, such as t-butylmagnesium chloride, to induce cyclization. An acidic workup followed by chromatographic purification yields the desired β-lactam.

  • Causality: The use of a Grignard reagent is crucial for the intramolecular cyclization to the β-lactam. The silylation of the nitrogen enhances its nucleophilicity for the initial step of the reaction.

Stage 2: Synthesis of N-Protected (S)-azetidine-2-carboxylic acid [1]

  • Reduction: The 4-oxo-2-azetidinecarboxylate is reduced using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF. This step concurrently reduces both the ester and the amide carbonyl groups to yield (S)-azetidine-2-methanol.

  • N-Protection: The crude (S)-azetidine-2-methanol is then protected, for instance, with di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) under basic conditions to yield the corresponding N-protected derivative.

  • Oxidation: The primary alcohol of the N-protected azetidine-2-methanol is oxidized to the carboxylic acid using an oxidizing system like TEMPO/sodium hypochlorite. An acidic workup isolates the N-protected (S)-azetidine-2-carboxylic acid.

  • Expertise: The choice of N-protecting group is important. A Boc group is readily removed under acidic conditions, while a Cbz group is typically cleaved by hydrogenolysis. This choice should be compatible with the subsequent reaction steps.

Stage 3: Synthesis of this compound

  • Deprotection: The N-protecting group (e.g., Boc) is removed using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

  • N-Tosylation: The resulting (S)-azetidine-2-carboxylic acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent), and the pH is adjusted with a base (e.g., sodium carbonate). p-Toluenesulfonyl chloride (TsCl) is then added portion-wise, maintaining a basic pH. After the reaction is complete, acidification followed by extraction and purification yields the final product.

Route 2: Intramolecular N-Alkylation Strategy

This alternative approach, reported by Bouazaoui et al., also starts from an L-aspartic acid derivative but avoids the formation of a β-lactam intermediate.[2] The key step is an intramolecular N-alkylation to form the azetidine ring.

Synthetic Workflow

The synthesis begins with the selective reduction of the side-chain carboxylic acid of a suitably protected L-aspartic acid derivative to a primary alcohol. This alcohol is then converted into a good leaving group, and the azetidine ring is formed via an intramolecular nucleophilic substitution by the nitrogen atom. Subsequent deprotection and N-tosylation afford the target molecule.

Route_2_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Azetidine Ring Formation cluster_2 Stage 3: Final Assembly L-Aspartic_Acid_Deriv N-Z, γ-tBu Protected L-Aspartic Acid Selective_Reduction Selective Reduction (e.g., BOP, NaBH₄) L-Aspartic_Acid_Deriv->Selective_Reduction Protected_Homoserine N-Z, γ-tBu Protected L-Homoserine Selective_Reduction->Protected_Homoserine Hydrogenolysis N-Deprotection (H₂, Pd/C) Protected_Homoserine->Hydrogenolysis To Stage 2 Amino_Alcohol Amino Alcohol Intermediate N-Sulfonylation_Activation N-Sulfonylation & O-Activation (e.g., SES-Cl) Amino_Alcohol->N-Sulfonylation_Activation Cyclization_Precursor Activated Cyclization Precursor N-Sulfonylation_Activation->Cyclization_Precursor Intramolecular_Alkylation Intramolecular N-Alkylation (Base, Microwave) Cyclization_Precursor->Intramolecular_Alkylation Protected_Azetidine Protected Azetidine- 2-carboxylate Intramolecular_Alkylation->Protected_Azetidine Deprotection_All Full Deprotection (e.g., Strong Acid) Protected_Azetidine->Deprotection_All To Stage 3 Azetidine_Acid (S)-Azetidine-2- carboxylic acid N-Tosylation N-Tosylation (TsCl, Base) Azetidine_Acid->N-Tosylation Final_Product 1-[(4-Methylphenyl)sulfonyl]-2- azetidinecarboxylic acid N-Tosylation->Final_Product

Caption: Workflow for Route 2 via intramolecular N-alkylation.

Experimental Protocol: Key Stages

Stage 1: Synthesis of N-Z-L-homoserine-γ-t-butyl ester [2]

  • Protection: Commercially available H-Asp(OtBu)-OH is protected with benzyl chloroformate (Cbz-Cl) to give Z-Asp(OtBu)-OH.

  • Selective Reduction: The side-chain carboxylic acid is selectively reduced to the primary alcohol using a reagent system like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and sodium borohydride (NaBH₄).

  • Trustworthiness: This selective reduction is a critical step. The use of BOP activates the carboxylic acid, allowing for its reduction in the presence of the t-butyl ester.

Stage 2: Synthesis of Protected Azetidine-2-carboxylate [2]

  • Deprotection and N-Sulfonylation: The Cbz group is removed by catalytic hydrogenation (H₂, Pd/C). The resulting free amine is then reacted with (2-trimethylsilyl)ethanesulfonyl chloride (SES-Cl). The SES group serves a dual purpose: protecting the nitrogen and activating the hydroxyl group for the subsequent cyclization.

  • Intramolecular N-Alkylation: The cyclization is effected by treating the precursor with a base. The authors report that this step can be significantly accelerated and improved in yield by using microwave irradiation.

  • Insight: The dual role of the SES group is an elegant feature of this synthesis, streamlining the process. Microwave-assisted synthesis is a modern technique that can dramatically reduce reaction times and improve yields in many cases.

Stage 3: Synthesis of this compound

  • Deprotection: The SES and t-butyl protecting groups are removed under strong acidic conditions (e.g., trifluoromethanesulfonic acid) to yield (S)-azetidine-2-carboxylic acid.

  • N-Tosylation: The final N-tosylation is carried out similarly to Route 1.

Comparative Analysis

FeatureRoute 1: 4-Oxo-azetidine IntermediateRoute 2: Intramolecular N-Alkylation
Starting Material L-Aspartic AcidL-Aspartic Acid Derivative (e.g., H-Asp(OtBu)-OH)
Key Intermediate 4-Oxo-2-azetidinecarboxylate (β-lactam)N,O-bis-protected L-homoserine derivative
Ring Formation Intramolecular Condensation (Dieckmann-like)Intramolecular Nucleophilic Substitution (N-alkylation)
Key Reagents Grignard reagents, LiAlH₄, TEMPOBOP, NaBH₄, SES-Cl, Microwave irradiation
Scalability Demonstrated potential for industrial scale[1]Lab scale; potential for scale-up with appropriate equipment
Stereocontrol High, chirality is retained from L-aspartic acid[1]High, chirality is conserved from the starting material[2]
Advantages Well-established for large-scale synthesis; avoids some specialized reagents.Elegant dual-role protecting/activating group; potential for rapid, high-yield cyclization with microwave assistance.
Disadvantages Involves highly reactive reagents like LiAlH₄; multiple protection/deprotection steps.Requires a specialized reagent (SES-Cl); strong acid required for final deprotection.

Conclusion

Both synthetic routes offer viable pathways to the target molecule, this compound, starting from the chiral pool.

Route 1 is a robust and well-documented method, particularly suited for large-scale industrial production. Its multi-step nature, involving protection, cyclization, reduction, and oxidation, is based on well-understood and reliable chemical transformations.

Route 2 presents a more modern and arguably more elegant laboratory-scale synthesis. The clever use of the SES group as both a protecting and activating group, coupled with the efficiency of microwave-assisted cyclization, makes it an attractive option for rapid synthesis and analogue development.

The ultimate choice of synthetic route will depend on the specific needs of the researcher or organization. For large-scale manufacturing where cost and process robustness are paramount, Route 1 may be preferred. For medicinal chemistry programs requiring rapid access to the azetidine scaffold and its derivatives on a smaller scale, the efficiency and novelty of Route 2 offer significant advantages.

References

  • Processes for producing azetidine-2-carboxylic acid and intermedi
  • Azetidine synthesis - Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. [Link]

Sources

A Comparative Guide to the Biological Efficacy of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling scaffold for the design of novel therapeutics. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a proline analog that, when incorporated into peptides, can induce significant conformational changes, thereby altering protein function.[1][2] This fundamental principle underscores the therapeutic potential of its derivatives.

The addition of a 4-methylphenyl)sulfonyl (tosyl) group to the nitrogen atom of the azetidine ring serves a dual purpose. It can act as a protective group during synthesis and, more importantly, can actively participate in binding to biological targets, thereby influencing the compound's overall efficacy and selectivity. This guide will focus specifically on the biological activities of derivatives of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid, exploring how modifications to the carboxylic acid moiety can modulate their therapeutic potential.

The Rationale for Derivatization: Targeting Extracellular Matrix Degradation

A key area of interest for azetidine-based compounds is the inhibition of enzymes involved in tissue remodeling and degradation, such as matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[3] Under normal physiological conditions, their activity is tightly regulated. However, in pathological states such as cancer, arthritis, and cardiovascular disease, the overexpression and unregulated activity of MMPs contribute to disease progression.[4]

The structural features of this compound derivatives make them promising candidates for MMP inhibition. The carboxylic acid group can chelate the catalytic zinc ion in the active site of MMPs, while the azetidine ring and the tosyl group can engage in specific interactions with the enzyme's sub-pockets, leading to potent and selective inhibition. By systematically modifying the carboxylic acid to form various amides and esters, we can probe these interactions and optimize the inhibitory activity.

Comparative Efficacy: A Focus on Anticancer and Antimicrobial Potential

While direct experimental data on a broad series of this compound derivatives is emerging, we can draw valuable insights from structurally related compounds and hypothesize the potential efficacy of this class. The following sections present a comparative overview based on available literature on related azetidine and sulfonamide derivatives, providing a predictive framework for their biological activity.

Anticancer Activity

The dysregulation of MMPs is a hallmark of cancer, contributing to tumor growth, invasion, and metastasis. Therefore, MMP inhibitors are a promising class of anticancer agents. Structurally similar thiazole-containing compounds have demonstrated potential as anticancer agents by targeting MMPs, kinases, and anti-apoptotic proteins.[5] It is hypothesized that 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxamides could exhibit similar or enhanced activity due to the unique conformational constraints imposed by the azetidine ring.

Table 1: Hypothetical Comparative Anticancer Activity of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxamide Derivatives

Compound IDR Group (at Carboxamide)Predicted Target(s)Predicted IC50 (µM)Rationale for Predicted Activity
AZ-TS-01 -OH (Carboxylic Acid)MMPs, other zinc-dependent proteases> 50The free carboxylic acid may have some activity but is often less potent than corresponding amides due to differences in cell permeability and binding interactions.
AZ-TS-02 -NH-benzylMMP-2, MMP-95 - 15The benzyl group can occupy hydrophobic pockets in the active site of MMPs, enhancing binding affinity.
AZ-TS-03 -NH-(4-fluorophenyl)MMP-2, MMP-9, other kinases1 - 10The fluorine substitution can enhance binding through halogen bonding and improve metabolic stability.
AZ-TS-04 -NH-(3,4-dichlorophenyl)MMPs, various kinases< 5The dichlorophenyl group can provide strong hydrophobic and electronic interactions within the target's active site, potentially leading to higher potency.
Doxorubicin (Reference Drug)Topoisomerase II< 1A well-established anticancer agent for comparison.
Antimicrobial Activity

The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs. By combining this with the azetidine scaffold, it is possible to develop novel antimicrobial agents. The mechanism of action could involve the inhibition of essential bacterial enzymes. For instance, some sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.

Table 2: Hypothetical Comparative Antimicrobial Activity of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxamide Derivatives

Compound IDR Group (at Carboxamide)Target Organism(s)Predicted MIC (µg/mL)Rationale for Predicted Activity
AZ-TS-05 -NH-pyridinylStaphylococcus aureus, Escherichia coli16 - 64The pyridine ring can enhance solubility and potentially interact with specific residues in bacterial enzymes.
AZ-TS-06 -NH-thiazolylGram-positive and Gram-negative bacteria8 - 32The thiazole ring is a common motif in antimicrobial agents and can enhance the spectrum of activity.
AZ-TS-07 -NH-(5-nitrofuryl)Broad-spectrum bacteria4 - 16The nitrofuryl group is a known antibacterial pharmacophore that can generate reactive oxygen species.
Ciprofloxacin (Reference Drug)Broad-spectrum bacteria< 2A well-established antimicrobial agent for comparison.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research into this promising class of compounds, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.

General Synthesis of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxamides

The synthesis of the target carboxamides begins with the commercially available (S)-azetidine-2-carboxylic acid. The following is a general, two-step procedure.

Step 1: N-Tosylation of (S)-Azetidine-2-carboxylic acid

  • To a solution of (S)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water at 0 °C, add sodium carbonate (2.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Acidify the mixture with 1N HCl to pH 2-3 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Step 2: Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the desired amine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxamide.

General synthetic scheme for 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxamides.
In Vitro MMP Inhibition Assay

The inhibitory activity of the synthesized compounds against MMPs can be evaluated using a fluorogenic substrate assay.

  • Activate pro-MMP-2 and pro-MMP-9 with p-aminophenylmercuric acetate (APMA).

  • Prepare a series of dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the activated MMP enzyme, the test compound, and the fluorogenic MMP substrate.

  • Incubate the plate at 37 °C and monitor the fluorescence intensity over time.

  • Calculate the initial reaction velocities and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Workflow for the in vitro MMP inhibition assay.
Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent biological activity of the azetidine ring, coupled with the well-established role of the sulfonamide group in medicinal chemistry, provides a strong foundation for further exploration. The derivatization of the carboxylic acid moiety into a diverse library of amides is a logical and effective strategy to modulate the biological activity and pharmacokinetic properties of these compounds.

Future research should focus on the synthesis and systematic biological evaluation of a broad range of these derivatives against various targets, including a panel of MMPs, different bacterial and fungal strains, and a diverse set of cancer cell lines. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity. Furthermore, in vivo studies will be necessary to assess the therapeutic potential of the most promising candidates in relevant disease models. This comprehensive approach will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 2024. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 1990. [Link]

  • Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Mediators of Inflammation, 2017. [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 2022. [Link]

  • Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Scientific Reports, 2023. [Link]

  • The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 2021. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 2021. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 2017. [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 2017. [Link]

Sources

A Comparative Guide to the Structural Analysis of Peptides Containing 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for bioactive peptides with enhanced stability and receptor affinity is a paramount challenge. Peptides, while offering high specificity and low toxicity, are often plagued by conformational flexibility and susceptibility to proteolytic degradation. A key strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. This guide provides an in-depth technical comparison of peptides containing the novel proline analogue, 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid (Tosyl-Aze), against other common methods of conformational restriction.

The Rationale for Conformational Constraint in Peptide Design

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers, only a fraction of which may be the "bioactive conformation" recognized by a biological target. By incorporating rigid structural elements, we can pre-organize the peptide into a conformation that mimics this bioactive state, thereby reducing the entropic penalty of binding and increasing affinity and selectivity. Common strategies include N-alkylation, Cα-substitution, and the incorporation of cyclic amino acids like proline and its analogues.

This compound (Tosyl-Aze) is a promising but less explored building block for inducing specific structural motifs. It combines the constraints of a four-membered azetidine ring with the bulky, electron-withdrawing nature of a tosyl group. This unique combination is hypothesized to exert a profound influence on local peptide geometry.

Synthesis of Peptides Incorporating Tosyl-Aze

The incorporation of Tosyl-Aze into a peptide sequence is achievable through standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry. The synthesis of the Tosyl-Aze monomer itself is a critical precursor step.

Synthesis of Fmoc-1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid

A plausible synthetic route starts from L-azetidine-2-carboxylic acid. The synthesis involves the protection of the carboxylic acid, followed by sulfonylation of the ring nitrogen with p-toluenesulfonyl chloride, and finally, N-terminal protection with an Fmoc group.

G cluster_synthesis Monomer Synthesis Workflow A L-Azetidine-2-carboxylic acid B Ester Protection (e.g., Benzyl ester) A->B C Sulfonylation with p-toluenesulfonyl chloride B->C Base (e.g., Pyridine) D Ester Deprotection C->D Hydrogenolysis E Fmoc Protection D->E Fmoc-OSu F Fmoc-Tosyl-Aze-OH Monomer E->F

Caption: Workflow for the synthesis of the Fmoc-protected Tosyl-Aze monomer.

Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents like HBTU/DIPEA.

  • Deprotection: Remove the Fmoc group with a solution of piperidine in DMF.

  • Tosyl-Aze Coupling: Couple the Fmoc-Tosyl-Aze-OH monomer using the same coupling conditions. Due to potential steric hindrance from the tosyl group, extended coupling times or the use of a more potent coupling agent like HATU may be necessary.

  • Chain Elongation: Continue the cycle of deprotection and coupling for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Comparative Structural Analysis

The introduction of Tosyl-Aze into a peptide backbone is expected to induce unique conformational properties compared to other proline analogues and constraining strategies. The analysis of these properties relies on a combination of spectroscopic techniques and computational modeling.

Proline vs. Azetidine-2-carboxylic Acid (Aze) vs. Tosyl-Aze

Proline's five-membered ring restricts the backbone dihedral angle φ to approximately -60° and influences the cis/trans isomerization of the preceding peptide bond. Azetidine-2-carboxylic acid, with its more strained four-membered ring, further constrains the φ angle and can alter the puckering of the ring system, often favoring different turn structures compared to proline.

The addition of the N-tosyl group introduces several new factors:

  • Steric Bulk: The large tosyl group will sterically clash with neighboring residues, further restricting the conformational space.

  • Electronic Effects: The electron-withdrawing nature of the sulfonyl group can affect the pyramidalization of the azetidine nitrogen, potentially influencing the rotational barrier of the Xaa-Tosyl-Aze peptide bond.

  • Rigidity: The sulfonamide bond is generally more rigid than a standard amide bond, which will further limit the flexibility of the azetidine ring.

G cluster_comparison Conceptual Comparison of Conformational Constraints Pro Proline (5-membered ring) Restricts φ angle\nFavors β-turns Restricts φ angle Favors β-turns Pro->Restricts φ angle\nFavors β-turns Aze Azetidine-2-COOH (4-membered ring) Further restricts φ\nFavors γ-turns Further restricts φ Favors γ-turns Aze->Further restricts φ\nFavors γ-turns TosylAze Tosyl-Aze (N-sulfonylated 4-membered ring) Severe φ, ψ restriction\nSteric hindrance\nAltered bond character Severe φ, ψ restriction Steric hindrance Altered bond character TosylAze->Severe φ, ψ restriction\nSteric hindrance\nAltered bond character

Caption: Comparison of the conformational effects of Proline, Aze, and Tosyl-Aze.

Experimental Data Comparison

While direct experimental data for peptides containing Tosyl-Aze is limited in publicly available literature, we can extrapolate expected outcomes based on studies of related compounds. The following table compares the expected structural parameters.

ParameterStandard Flexible PeptideProline-containing PeptideAze-containing PeptideTosyl-Aze-containing Peptide (Predicted)
Backbone Flexibility HighModerately RestrictedRestrictedHighly Restricted
Predominant Turn Type Variesβ-turnγ-turnLikely distorted turn or extended conformation
Cis/Trans Isomerization Trans favored~10-30% cis isomer populationCis/trans ratio can be alteredCis isomer highly disfavored due to steric clash with tosyl group
Proteolytic Stability LowIncreasedIncreasedVery High
NMR φ Angle (degrees) Broad range~ -60°More restricted than ProHighly constrained, specific value depends on context

Key Experimental Workflows for Structural Elucidation

To rigorously characterize the structure of a Tosyl-Aze-containing peptide, a multi-pronged approach using NMR spectroscopy, X-ray crystallography, and Circular Dichroism is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for determining the solution-state conformation of peptides.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and folding.

  • 2D NMR Experiments:

    • TOCSY: To assign spin systems of individual amino acid residues.

    • NOESY/ROESY: To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's fold.

    • ¹H-¹³C HSQC: To resolve proton signals and assign carbon resonances.

  • Data Analysis:

    • Use the pattern of sequential and medium-range NOEs to identify secondary structure elements (e.g., turns, helices).

    • Measure coupling constants (³J(HN,Hα)) to obtain information about the φ dihedral angle.

    • The absence of multiple sets of resonances for the residues flanking the Tosyl-Aze moiety would suggest a single, conformationally locked state, likely the trans-isomer.

X-ray Crystallography

X-ray crystallography provides a high-resolution, solid-state structure of the peptide.

Protocol:

  • Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature, peptide concentration) to find conditions that yield single crystals. This can be a significant challenge for small, modified peptides.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data, solve the phase problem, and build an atomic model of the peptide into the resulting electron density map. Refine the model to obtain the final, high-resolution structure.

  • Analysis: The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, offering definitive proof of the conformation induced by the Tosyl-Aze residue.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1 mg/mL) in a suitable buffer (e.g., phosphate buffer).

  • Spectral Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • Data Analysis: The shape and magnitude of the CD spectrum are characteristic of different secondary structures. For instance, a random coil peptide will have a strong negative band around 200 nm, while an α-helix will have negative bands around 208 and 222 nm and a positive band around 195 nm. A peptide containing a Tosyl-Aze-induced turn would be expected to show a distinct spectrum that differs significantly from a flexible, random-coil control peptide.

Conclusion and Future Outlook

The incorporation of this compound represents a novel and powerful strategy for peptide conformational constraint. The combination of the strained azetidine ring and the bulky, electronically influential tosyl group is predicted to impose a higher degree of rigidity than proline or unsubstituted azetidine-2-carboxylic acid. This can lead to peptides with enhanced proteolytic stability, and potentially, greater receptor affinity and selectivity.

While empirical data on this specific modification is still emerging, the foundational principles of peptide chemistry and structural biology, combined with data from related analogues, provide a strong basis for its application in drug design. Further detailed structural studies using NMR, X-ray crystallography, and CD spectroscopy are warranted to fully elucidate the conformational landscape of Tosyl-Aze-containing peptides and unlock their full potential in the development of next-generation peptide therapeutics.

References

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). ACS Publications. Retrieved from [Link]

  • Tsai, F. H., Overberger, C. G., & Zand, R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039–1049. Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). Nature Communications. Retrieved from [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. Retrieved from [Link]

  • Tsai, F.-H., Overberger, C. C., & Zand, R. (1990). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. Biopolymers, 30(11-12), 1039-1049. Retrieved from [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2015). Journal of the American Chemical Society. Retrieved from [Link]

  • Direct Access to L-Azetidine-2-carboxylic Acid. (2009). European Journal of Organic Chemistry. Retrieved from [Link]

  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macro

A Researcher's Guide to the Validation of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic Acid as a Biological Target Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the rigorous validation of a biological target is the bedrock upon which successful therapeutic programs are built. This guide provides an in-depth technical comparison and experimental framework for validating the biological target of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid, a compound more commonly known in the scientific literature as SW033291 .

Through a detailed exploration of its mechanism of action, a comparative analysis with alternative compounds, and comprehensive experimental protocols, this guide will equip you with the necessary knowledge to confidently assess and validate the therapeutic potential of this class of inhibitors.

Unveiling the Target: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

Extensive research has identified the primary biological target of SW033291 as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) .[1] This enzyme plays a critical role in the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2).[1] By catalyzing the oxidation of the 15-hydroxyl group of prostaglandins, 15-PGDH effectively inactivates these potent signaling molecules.[2]

The therapeutic rationale for inhibiting 15-PGDH stems from the multifaceted, pro-regenerative roles of PGE2. Elevated levels of PGE2 have been shown to promote the expansion of tissue stem cells, accelerating recovery in various models of tissue injury.[1] Therefore, by inhibiting the key enzyme responsible for its degradation, SW033291 effectively increases the local concentration and half-life of PGE2, thereby potentiating tissue repair.[1][3] This mechanism has shown promise in diverse preclinical settings, including hematopoietic recovery after bone marrow transplantation, regeneration of colon and liver tissue following injury, and the rejuvenation of aged muscle.[1][4]

The Competitive Landscape: A Comparative Analysis of 15-PGDH Inhibitors

To fully appreciate the profile of SW033291, it is essential to compare its performance against other known inhibitors of 15-PGDH. This section provides a comparative overview of SW033291 and two other notable inhibitors: HW201877 and CAY10795.

CompoundChemical NameTargetPotency (IC50/Ki)Key Features & Findings
SW033291 This compound15-PGDHIC50: 1.5 nM[5]; Ki: 0.1 nM[6]A potent, high-affinity, non-competitive inhibitor.[6][7] It has demonstrated significant in vivo efficacy in promoting tissue regeneration in models of bone marrow transplantation, colitis, and liver injury.[1]
HW201877 Not publicly disclosed15-PGDHIC50: 3.6 nM[6]A highly potent and orally bioavailable inhibitor.[6] It has shown robust cellular efficacy in elevating PGE2 levels and has demonstrated therapeutic potential in murine models of inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis (IPF).[6]
CAY10795 Not publicly disclosed15-PGDHIC50: 3 nM[8]A potent inhibitor that increases PGE2 levels in cell-based assays.[8] It has been shown to reduce 15-PGDH activity in the colon of mice and has demonstrated efficacy in a mouse model of ulcerative colitis.[8]

Expert Insight: The choice of inhibitor for a particular study will depend on the specific experimental goals. SW033291 stands out for its extensive in vivo characterization across multiple regeneration models. HW201877 offers the advantage of oral bioavailability, which can be a significant factor in chronic disease models. CAY10795 provides another potent tool for investigating the therapeutic potential of 15-PGDH inhibition, particularly in the context of inflammatory bowel disease.

The Experimental Roadmap: A Step-by-Step Guide to Target Validation

Validating the biological target of a novel compound requires a multi-pronged approach, progressing from in vitro enzymatic assays to cellular and finally in vivo models. The following protocols provide a robust framework for confirming a compound's activity as a 15-PGDH inhibitor.

In Vitro Validation: Direct Enzyme Inhibition

The first step is to confirm direct inhibition of the purified 15-PGDH enzyme. Commercially available kits provide a convenient and reliable method for this.

Experimental Workflow: 15-PGDH Enzymatic Assay

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Buffer, Enzyme, & Inhibitor to Plate P1->A1 P2 Dilute 15-PGDH Enzyme P2->A1 P3 Prepare Inhibitor Dilutions P3->A1 P4 Prepare PGE2 Substrate & NAD+ A2 Initiate Reaction with PGE2 & NAD+ P4->A2 A1->A2 A3 Incubate at 25°C A2->A3 A4 Measure NADH Fluorescence (Ex/Em = 340/445 nm) A3->A4 D1 Calculate Rate of NADH Production A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 D2->D3 cluster_cell Cell Culture cluster_treatment Inhibitor Treatment cluster_pge2 PGE2 Quantification cluster_analysis Data Analysis C1 Seed Cells (e.g., A549) in a 24-well plate C2 Allow Cells to Adhere C1->C2 T1 Treat Cells with Varying Concentrations of Inhibitor C2->T1 T2 Incubate for a Defined Period (e.g., 24h) T1->T2 P1 Collect Cell Culture Supernatant T2->P1 P2 Perform PGE2 ELISA P1->P2 P3 Measure Absorbance P2->P3 D1 Generate a Standard Curve P3->D1 D2 Calculate PGE2 Concentration D1->D2 D3 Determine EC50 D2->D3

Caption: Workflow for measuring cellular PGE2 levels after inhibitor treatment.

Step-by-Step Protocol:

  • Cell Culture: Seed a suitable cell line that expresses 15-PGDH (e.g., A549 human lung carcinoma cells) in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit. These kits typically employ a competitive immunoassay format. [9]5. Data Analysis: Generate a standard curve from the PGE2 standards provided in the kit. Use this curve to calculate the PGE2 concentration in each sample. Plot the PGE2 concentration against the inhibitor concentration to determine the EC50 value.

In Vivo Proof-of-Concept: Demonstrating Therapeutic Efficacy

The ultimate validation of a 15-PGDH inhibitor lies in its ability to promote tissue regeneration in a relevant in vivo model. Below are outlines for three well-established models.

Signaling Pathway of 15-PGDH Inhibition in Tissue Regeneration

inhibitor 15-PGDH Inhibitor (e.g., SW033291) pgdh 15-PGDH inhibitor->pgdh Inhibits pge2_degradation PGE2 Degradation pgdh->pge2_degradation Catalyzes pge2 Prostaglandin E2 (PGE2) pge2->pge2_degradation Substrate receptors PGE2 Receptors (EP1, EP2, EP3, EP4) pge2->receptors Activates signaling Downstream Signaling (e.g., cAMP, Wnt) receptors->signaling Initiates regeneration Tissue Regeneration signaling->regeneration Promotes

Caption: The signaling cascade initiated by 15-PGDH inhibition.

A. Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model mimics human ulcerative colitis and is ideal for assessing the mucosal healing properties of 15-PGDH inhibitors.

Step-by-Step Protocol:

  • Induction of Colitis: Administer 2.5-4% DSS in the drinking water of mice for 5-7 days. [10]2. Treatment: Administer the test compound (e.g., SW033291 at 5-10 mg/kg, intraperitoneally, twice daily) or a vehicle control during and/or after DSS administration. [1]3. Monitoring: Record daily body weight, stool consistency, and the presence of blood in the stool.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colons. Measure colon length and collect tissue for histological analysis to assess inflammation and epithelial damage.

B. Partial Hepatectomy Model

This surgical model is the gold standard for studying liver regeneration.

Step-by-Step Protocol:

  • Surgical Procedure: Perform a 70% partial hepatectomy in mice under anesthesia. [11]2. Treatment: Administer the test compound or vehicle control immediately after surgery and at regular intervals.

  • Assessment of Regeneration: At various time points post-surgery (e.g., 2, 4, and 7 days), sacrifice the mice and harvest the livers. Calculate the liver-to-body weight ratio to quantify the extent of regeneration. [1]4. Histological Analysis: Perform histological analysis of the liver tissue to assess hepatocyte proliferation (e.g., Ki-67 staining).

C. Bone Marrow Transplantation Model

This model is used to evaluate the effect of 15-PGDH inhibitors on hematopoietic recovery.

Step-by-Step Protocol:

  • Irradiation: Lethally irradiate recipient mice to ablate their hematopoietic system. [1]2. Transplantation: Infuse donor bone marrow cells into the irradiated recipients. [1]3. Treatment: Administer the test compound (e.g., SW033291 at 5 mg/kg, intraperitoneally, twice daily) or a vehicle control for a specified period (e.g., 21 days). [1]4. Monitoring of Hematopoietic Recovery: Perform regular complete blood counts to monitor the recovery of neutrophils, platelets, and red blood cells.

  • Flow Cytometry: Analyze bone marrow and peripheral blood for the presence and frequency of various hematopoietic stem and progenitor cell populations.

Conclusion and Future Directions

The validation of this compound (SW033291) as a potent and selective inhibitor of 15-PGDH has opened up exciting new avenues for therapeutic intervention in a range of diseases characterized by tissue damage and a need for enhanced regeneration. The experimental framework provided in this guide offers a comprehensive approach to validating novel 15-PGDH inhibitors, from initial in vitro screening to in vivo proof-of-concept.

Future research in this area will likely focus on the development of second-generation inhibitors with improved pharmacokinetic properties and the exploration of their efficacy in a broader range of clinical indications. A deeper understanding of the downstream signaling pathways activated by PGE2 in different tissue contexts will also be crucial for optimizing the therapeutic application of this promising class of compounds.

References

  • Zhang, Y., Desai, A., Yang, S. Y., et al. (2015). Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. Science, 348(6240), aaa2340. [Link]

  • Li, Q., Zang, Y., Zhang, X., et al. (2025). Discovery of HW201877: A Highly Potent and Orally Bioavailable Inhibitor of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair and Regeneration. Journal of Medicinal Chemistry. [Link]

  • Antczak, C., et al. (2017). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. ACS Medicinal Chemistry Letters, 8(11), 1163–1167. [Link]

  • Chaudhary, R., & Cordova, B. A. (2025). 15-PGDH inhibition promotes hematopoietic recovery and enhances HSC function during aging. bioRxiv. [Link]

  • Zhang, Y., et al. (2015). TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. ResearchGate. [Link]

  • mediaTUM. (n.d.). A mouse model of partial hepatectomy for studying the effect of the gut microbiota on liver regeneration. Retrieved from [Link]

  • McGarry, M. (n.d.). BONE MARROW TRANSPLANTATION IN MICE. Rad Source Technologies. Retrieved from [Link]

  • Palla, A. R., et al. (2020). Inhibition of prostaglandin-degrading enzyme 15-PGDH rejuvenates aged muscle mass and strength. Science, 371(6525), eabc8059. [Link]

  • Kim, J. J., Shajib, M. S., Manocha, M. M., & Khan, W. I. (2012). Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method. Journal of Cancer Prevention, 17(1), 30–36. [Link]

  • Desai, A., et al. (2018). A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support. Haematologica, 103(6), 1054–1064. [Link]

  • Na, Y., et al. (2021). Role of prostaglandin E2 in tissue repair and regeneration. Theranostics, 11(18), 8836–8852. [Link]

  • Stanford Medicine. (2025). Inhibiting a master regulator of aging regenerates joint cartilage in mice. Retrieved from [Link]

  • Jackson, J. R., et al. (2014). Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. ACS Chemical Biology, 9(10), 2377–2385. [Link]

  • Semantic Scholar. (n.d.). Discovery of HW201877: A Highly Potent and Orally Bioavailable Inhibitor of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair and Regeneration. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparing Antibody Cross-Reactivity for Peptides Containing 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with novel peptide modifications, the generation and validation of specific antibodies are paramount. This guide provides an in-depth comparison framework for assessing the cross-reactivity of antibodies targeting peptides that incorporate the synthetic amino acid analog, 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid (herein referred to as Mps-Aze). The unique sulfonyl-azetidine structure presents a distinct immunological challenge, demanding rigorous specificity analysis to ensure data integrity and therapeutic safety.

This document moves beyond standard protocols to explain the causal logic behind experimental design, empowering you to not only execute these studies but also to interpret the results with confidence.

The Immunological Challenge: Targeting a Hapten on a Peptide Carrier

The Mps-Aze moiety, when conjugated to a peptide, acts as a hapten—a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein or, in this case, the peptide backbone. An antibody raised against an "Mps-Aze-peptide" can theoretically recognize one of three potential epitopes:

  • The Hapten: Binding is specific to the Mps-Aze structure, regardless of the attached peptide sequence.

  • The Carrier: The antibody primarily recognizes the peptide sequence, with little to no contribution from the Mps-Aze modification.

  • The Combined Epitope: The antibody recognizes a unique conformational epitope created by the junction of the Mps-Aze group and the adjacent amino acid residues. This is often the desired outcome for high specificity.

Understanding the precise nature of this recognition is critical, as an antibody that cross-reacts with the unmodified peptide or other structurally similar molecules can lead to false positives and off-target effects.[1][2]

cluster_epitope Potential Antibody Binding Modes P Peptide Carrier C P:e->C:w H Mps-Aze (Hapten) H:e->C:w Ab1 Antibody 1 (Hapten-Specific) Ab1->H Binds Hapten Ab2 Antibody 2 (Carrier-Specific) Ab2->P Binds Carrier Ab3 Antibody 3 (Combined-Specific) Ab3->C Binds Junction G Competitive ELISA Workflow for Cross-Reactivity plate 1. Coat Plate with Target Peptide (AG-01) block 2. Block Unbound Sites (e.g., with BSA) plate->block preinc 3. Pre-incubate Antibody with Competitor Antigen block->preinc add_mix 4. Add Mixture to Coated Plate preinc->add_mix wash1 5. Wash add_mix->wash1 add_sec 6. Add Enzyme-Linked Secondary Antibody wash1->add_sec wash2 7. Wash add_sec->wash2 add_sub 8. Add Substrate & Measure Signal wash2->add_sub analyze 9. Analyze Data (Generate IC50 Curves) add_sub->analyze

Caption: Step-by-step workflow for a competitive ELISA experiment.

Detailed Protocol: Competitive ELISA

This protocol is a template and should be optimized for your specific antibodies and antigens.

  • Plate Coating: Dilute the target peptide (AG-01) to 1-5 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5). Add 100 µL to each well of a 96-well high-binding polystyrene plate. Incubate overnight at 4°C. [3]2. Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in PBS-T) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT). [4]4. Competitor Preparation: Prepare serial dilutions of each competitor antigen (AG-01 to AG-06) in Assay Buffer (e.g., 1% BSA in PBS-T). The concentration range should span from expected high affinity to no affinity (e.g., 10 µM to 0.1 pM).

  • Pre-incubation: In a separate "pre-incubation" plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a concentration that gives ~80% of the maximum signal in a direct ELISA, determined beforehand). Incubate for 1 hour at RT.

  • Competitive Binding: Wash the blocked assay plate 3 times. Transfer 100 µL of the antibody/competitor mixtures from the pre-incubation plate to the corresponding wells of the assay plate. Incubate for 1-2 hours at RT.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Rabbit IgG), diluted in Assay Buffer according to the manufacturer's instructions. Incubate for 1 hour at RT. 9. Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of substrate (e.g., TMB for HRP). Allow the color to develop in the dark. Stop the reaction with 50 µL of Stop Solution (e.g., 2 N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves. The concentration of a competitor antigen that reduces the signal by 50% is the IC50 value.

Calculation of Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competitor Antigen) * 100

Table 2: Example Cross-Reactivity Comparison Data (Competitive ELISA)

Competitor AntigenAntibody A (IC50)% Cross-ReactivityAntibody B (IC50)% Cross-ReactivityAntibody C (IC50)% Cross-Reactivity
AG-01 (Target) 1.0 nM100% 1.2 nM100% 5.0 nM100%
AG-02 (Unmodified) >10,000 nM<0.01%150 nM0.8%6.0 nM83.3%
AG-03 (Hapten-BSA) 5.0 nM20%>10,000 nM<0.01%>10,000 nM<0.01%
AG-04 (Analog) 500 nM0.2%800 nM0.15%45 nM11.1%
AG-05 (Scrambled) >10,000 nM<0.01%>10,000 nM<0.01%550 nM0.9%

Interpretation:

  • Antibody A: Highly specific for the combined epitope but shows some recognition of the hapten alone. Excellent discrimination against the unmodified peptide.

  • Antibody B: The ideal candidate. It is highly specific for the complete target antigen with negligible cross-reactivity to the carrier, hapten, or other controls. This indicates true recognition of the combined epitope.

  • Antibody C: Poor specificity. It binds almost equally well to the target and the unmodified peptide, making it unsuitable for specific detection of the Mps-Aze modification.

Western Blotting: Specificity in a Complex Milieu

Western blotting assesses antibody specificity against a complex mixture of proteins separated by size. This is crucial for identifying unexpected cross-reactivities with other cellular proteins.

cluster_workflow Overall Antibody Validation Workflow start Generate/Source Antibody Candidates titer Determine Titer (Direct ELISA) start->titer screen Cross-Reactivity Screening (Competitive ELISA) titer->screen wb Specificity Validation (Western Blot) screen->wb select Select Best Candidate Based on Data wb->select end Proceed to Application-Specific Validation (e.g., IHC, IP) select->end

Caption: A logical workflow for validating and selecting specific antibodies.

Detailed Protocol: Western Blot

  • Sample Preparation: Prepare lysates from cells or tissues that express both an unmodified version of the target protein and, if possible, a version containing the Mps-Aze-peptide (e.g., from a spiked sample or a cell line engineered to express it). Include a negative control lysate that expresses neither. [5]2. Gel Electrophoresis: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel. [6]3. Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at RT in Blocking Buffer (5% non-fat milk or BSA in TBS-T). The choice of blocking agent can be critical; BSA is sometimes preferred for phospho-specific antibodies to avoid cross-reactivity with casein in milk. 5. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Antibody A, B, or C) at an optimized dilution in Blocking Buffer. This is often done overnight at 4°C with gentle agitation. [5]6. Washing: Wash the membrane 3 times for 10 minutes each in TBS-T. These washing steps are critical for minimizing background. [5]7. Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at RT. [5]8. Washing: Repeat the washing step as in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

Table 3: Example Western Blot Interpretation

Lane DescriptionExpected Band (kDa)Antibody A ResultAntibody B ResultAntibody C Result
1. MarkerN/ACorrect LadderCorrect LadderCorrect Ladder
2. Negative LysateNoneNo BandsNo BandsMultiple Faint Bands
3. Unmodified Protein50No BandNo BandStrong Band at 50 kDa
4. Mps-Aze Protein50Strong Band at 50 kDaStrong Band at 50 kDaStrong Band at 50 kDa

Interpretation:

  • Antibody A & B: Perform as desired. They detect only the modified protein (Lane 4) and show no signal for the unmodified version (Lane 3) or in the negative control (Lane 2).

  • Antibody C: Confirms the ELISA data. It cross-reacts strongly with the unmodified protein (Lane 3) and may even recognize other off-target proteins (Lane 2), making it non-specific.

Conclusion and Recommendations

The rigorous, multi-faceted approach detailed in this guide is essential for validating antibodies against small molecule-peptide conjugates like Mps-Aze-peptides.

  • Initial screening by competitive ELISA provides the quantitative data needed to rank antibodies based on their specificity and affinity.

  • Subsequent validation by Western blot confirms this specificity in a complex biological matrix, ensuring that the antibody will perform reliably in real-world applications.

Based on the illustrative data presented, Antibody B would be the unequivocal choice for further development and use in downstream applications. Its high affinity for the target and negligible cross-reactivity demonstrate a specific recognition of the unique epitope formed by the Mps-Aze modification in its correct peptide context. This level of validation provides the trustworthiness required for advanced research and therapeutic development.

References

  • Day, R., et al. (2014). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. Protein Engineering, Design and Selection. Available at: [Link]

  • Vitoux, B., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. Available at: [Link]

  • Kharrazian, D., & Herbert, M. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. Journal of Thyroid Research. Available at: [Link]

  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Available at: [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Available at: [Link]

  • Montesinos, L., et al. (2020). Peptide Conjugates Derived from flg15, Pep13, and PIP1 That Are Active against Plant-Pathogenic Bacteria and Trigger Plant Defense Responses. Applied and Environmental Microbiology. Available at: [Link]

  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?. Available at: [Link]

  • Kim, H. J., et al. (2022). Epitope alteration by small molecules and applications in drug discovery. Chemical Society Reviews. Available at: [Link]

  • Vitoux, B., et al. (1986). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. SciSpace. Available at: [Link]

  • 2BScientific. (n.d.). Application Guides / ELISA Protocol. Available at: [Link]

  • Walter, G., & Werchau, H. (1982). Cross-reactivity of antibodies against synthetic peptides. Journal of Cellular Biochemistry. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Available at: [Link]

  • Whitehead, M., & Singh, P. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]

  • Indelicato, S. R., & Bullock, J. (2023). Enzyme Linked Immunosorbent Assay. StatPearls. Available at: [Link]

  • Niquille, D. L., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available at: [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Western Blotting Immunodetection Techniques. Available at: [Link]

  • Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time. Available at: [Link]

  • Góngora-Benítez, M., & Tulla-Puche, J. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic Acid: A Comprehensive PPE and Operations Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The integrity of your research and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling, use, and disposal of 1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid, a compound of interest in drug development. By understanding the "why" behind each procedural step, you can foster a culture of safety and scientific excellence in your laboratory.

Section 1: Hazard Identification and Risk Assessment

Chemical Identity and Known Hazards of Analogs:

FeatureInformationSource
Synonym 1-Tosylazetidine-2-carboxylic acid
Molecular Formula C₁₁H₁₃NO₄S[1]
Molecular Weight 255.29 g/mol [1]
Appearance Likely a white or off-white powder/crystalline solid.
Storage Store in a dry, cool place (2-8°C recommended for similar structures). Keep container tightly sealed.[1][2]

An analysis of related structures reveals the following potential hazards:

  • Azetidine Derivatives: Can cause skin and eye irritation.[3] Some are flammable and can cause severe skin burns and eye damage.[4][5][6] Inhalation may lead to respiratory tract irritation.[7][8]

  • Carboxylic Acids: While often weak acids, they can be corrosive and pose other hazards.[9] Direct contact can cause skin and eye irritation.[8][9]

  • Sulfonyl Compounds: This class of compounds is integral to medicinal chemistry.[10] While not always acutely toxic, some sulfonamides can act as skin sensitizers.[11] The primary risk during handling is the inhalation of fine dust particles.

Based on this analysis, this compound should be treated as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .[7]

Risk Assessment Workflow

A dynamic risk assessment is critical before any new procedure involving this compound. This involves more than a simple checklist; it's a scientific process of inquiry.

RiskAssessment cluster_plan Planning Phase cluster_assess Assessment Phase cluster_control Control Phase cluster_execute Execution & Review A Identify Operation (e.g., Weighing, Dissolving, Reaction Setup) B Consult SDS of Analogs & Published Literature A->B Gather Data C Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) B->C Analyze Hazards D Consider Scale & Duration (mg vs g, minutes vs hours) C->D Contextualize Risk E Select Engineering Controls (Fume Hood, Ventilated Enclosure) D->E Mitigate F Determine Required PPE (Gloves, Goggles, Lab Coat, Respirator) D->F Mitigate G Establish Emergency Procedures (Spill, Exposure) D->G Prepare H Perform Operation G->H Proceed Safely I Review & Refine Protocol H->I Post-Op

Caption: Risk Assessment Workflow for Chemical Handling.

Section 2: Core Personal Protective Equipment (PPE) Protocols

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk level. Always inspect PPE for integrity before use.[12]

Tier 1: Minimum PPE for All Operations This is the baseline for any task involving this compound, including handling sealed containers.

  • Eye Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[13][14] Standard safety glasses are insufficient as they do not protect against splashes or fine dust.

  • Hand Protection: Nitrile gloves are the standard for preventing incidental skin contact.[15] Always use proper glove removal technique to avoid contaminating your skin.[11]

  • Protective Clothing: A full-length laboratory coat must be worn and kept fastened.

Tier 2: Enhanced PPE for High-Risk Operations These tasks present a higher risk of exposure through aerosolization or spillage.

  • Operations: Weighing the solid compound, preparing solutions, performing reactions, and cleaning up spills.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[14] A P95 (US) or P1 (EU) particle filter is suitable for nuisance dust exposures.[11]

  • Hand Protection: Double-gloving provides an extra layer of security. For prolonged tasks, consider a more robust glove material. The suitability of gloves must be checked prior to use as resistance can vary by manufacturer.[16]

  • Protective Clothing: A chemical-resistant apron over the lab coat is recommended when handling larger quantities (>1g).

Summary of PPE Requirements by Task:

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Transporting Sealed ContainerSafety GogglesSingle Nitrile GlovesNot RequiredLab Coat
Weighing Solid CompoundSafety GogglesDouble Nitrile GlovesRequired (if not in hood)Lab Coat
Preparing SolutionsSafety GogglesDouble Nitrile GlovesRecommendedLab Coat
Running ReactionSafety GogglesDouble Nitrile GlovesAs per risk assessmentLab Coat
Waste DisposalSafety GogglesSingle Nitrile GlovesNot RequiredLab Coat
Section 3: Procedural Guidance: The Chemical Lifecycle

Safe handling extends from the moment a chemical is received to its final disposal.

Step-by-Step Protocol: Weighing the Solid Compound

  • Preparation: Don Tier 2 PPE. Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Staging: Place a tared weigh boat on the analytical balance. Also, prepare the vessel into which the chemical will be transferred.

  • Transfer: Carefully open the stock container. Use a clean, dedicated spatula to transfer the desired amount of powder to the weigh boat. Minimize any actions that could create dust. Do not "tap" the spatula on the side of the container.

  • Closure: Securely close the stock container immediately after dispensing.

  • Clean-up: Wipe the spatula clean. Use a small brush to sweep any stray powder into a designated waste container. Wipe the balance and surrounding surfaces with a damp cloth.

  • Doffing: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly.[3]

Workflow for Safe Chemical Management

ChemicalLifecycle A Receiving & Inventory B Secure Storage (Cool, Dry, Sealed) A->B C Risk Assessment (See Sec. 1) B->C D Handling/Use (Tier 2 PPE) C->D D->B Return to Storage E Waste Segregation (Solid vs. Liquid) D->E F Disposal via EHS E->F

Caption: Lifecycle Management of Laboratory Chemicals.

Disposal Plan

  • Solid Waste: All contaminated solids (gloves, weigh paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[2][11]

  • Final Disposal: All waste must be disposed of according to institutional and local environmental regulations.

Section 4: Emergency Procedures

Preparedness is the key to mitigating the impact of an accidental exposure or spill.

Exposure Response Protocol

Exposure RouteImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8][12]Seek medical attention if irritation develops or persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7][8]Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[7][8]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][7]Seek immediate medical attention.

Spill Management

  • Alert: Notify personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Protect: Don appropriate PPE (Tier 2 minimum) before re-entering to manage the spill.

  • Contain: For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent material.

  • Clean: Carefully sweep up the contained material and place it into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your Environmental Health and Safety (EHS) department.

Emergency Response Decision Tree

EmergencyResponse A Spill or Exposure Occurs B Is the situation life-threatening? A->B C Call Emergency Services & EHS B->C Yes D Are you trained to handle it? B->D No E Alert others, Evacuate, & Isolate D->E No F Consult Response Protocol (See Table Above) D->F Yes H Report Incident to Supervisor & EHS E->H G Don PPE & Manage Spill/Provide First Aid F->G G->H

Caption: Decision Tree for Laboratory Emergencies.

By integrating these safety protocols into your daily workflow, you build a resilient and trustworthy research environment, ensuring that your groundbreaking work is built on a foundation of safety and scientific integrity.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: (S)-(-)-Azetidine-2-carboxylic acid.
  • Benchchem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Azetidine.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid.
  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • Apollo Scientific. (n.d.). Azetidine.
  • ChemScene. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-3-azetidinecarboxylic acid.
  • Ubigene. (n.d.). MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • ResearchGate. (n.d.). (A) Overview of methods for the direct installation of the sulfonyl group....
  • Spectrum Chemical. (2018). SAFETY DATA SHEET.
  • MedChemExpress. (2025). (R)-Azetidine-2-carboxylic acid-SDS.
  • CAS. (n.d.). 1-[(4-Methylphenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: Azetidine Hydrochloride.
  • Cayman Chemical. (2022). Safety Data Sheet: PAF C-16 Carboxylic Acid.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: Azetidine-3-carboxylic Acid.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • ChemicalBook. (2025). Azetidine - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). L-Azetidine-2-carboxylic acid.
  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs....
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid.
  • Quicktest. (2022). Safety equipment, PPE, for handling acids.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • ChemSynthesis. (n.d.). 4-oxo-1-phenyl-2-azetidinecarboxylic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.